molecular formula C11H8N2O4S B2442730 2-(4-Nitrophenyl)thiazole-4-acetic acid CAS No. 130560-72-4

2-(4-Nitrophenyl)thiazole-4-acetic acid

カタログ番号: B2442730
CAS番号: 130560-72-4
分子量: 264.26
InChIキー: LLDCXPMGPFNAEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Nitrophenyl)thiazole-4-acetic acid is a useful research compound. Its molecular formula is C11H8N2O4S and its molecular weight is 264.26. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Nitrophenyl)thiazole-4-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenyl)thiazole-4-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDCXPMGPFNAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

biological activity of 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profile of 2-(4-Nitrophenyl)thiazole-4-acetic Acid

Executive Summary

2-(4-Nitrophenyl)thiazole-4-acetic acid is a bioactive heterocyclic compound belonging to the class of 2-arylthiazole-4-acetic acid derivatives .[1] It serves as a critical pharmacophore in medicinal chemistry, primarily recognized for its utility in developing Aldose Reductase Inhibitors (ARIs) for treating diabetic complications and as a scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .[1]

The compound features a thiazole core substituted at the C2 position with a para-nitrophenyl group and at the C4 position with an acetic acid moiety.[1] This specific substitution pattern confers dual functionality: the carboxylic acid tail ensures electrostatic interaction with enzyme active sites (e.g., the catalytic anion-binding pocket of COX or Aldose Reductase), while the electron-deficient nitrophenyl group enhances lipophilicity and specific pi-stacking interactions.[1]

Chemical Identity & Structural Logic

  • IUPAC Name: 2-(4-Nitrophenyl)-1,3-thiazole-4-acetic acid[1]

  • Molecular Formula: C₁₁H₈N₂O₄S[1]

  • Molecular Weight: 264.26 g/mol [1]

  • Key Pharmacophores:

    • Carboxylic Acid Head: Mimics the transition state of substrates; essential for hydrogen bonding with Arg/Tyr/His residues in enzyme active sites.[1]

    • Thiazole Core: Acts as a rigid linker, orienting the side chains for optimal receptor fit.[1]

    • 4-Nitrophenyl Tail: An electron-withdrawing group (EWG) that modulates the pKa of the system and improves metabolic stability against oxidative degradation compared to electron-rich analogs.[1]

Primary Biological Activity: Aldose Reductase Inhibition[1]

The most significant biological application of 2-(4-Nitrophenyl)thiazole-4-acetic acid is its role as an Aldose Reductase Inhibitor (ARI) .[1]

Pathological Context

Aldose Reductase (ALR2) is the rate-limiting enzyme in the Polyol Pathway .[1] Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol.[1] Sorbitol accumulation leads to osmotic stress, causing tissue damage associated with diabetic neuropathy, retinopathy, and nephropathy.[1]

Mechanism of Action (MOA)

This compound functions as a competitive inhibitor of ALR2.[1]

  • Anionic Binding: At physiological pH, the carboxylic acid moiety is ionized (carboxylate).[1] It binds to the "anion-binding pocket" of ALR2, interacting electrostatically with Arg268 and Tyr48 .[1]

  • Hydrophobic Interaction: The 2-(4-nitrophenyl)thiazole moiety penetrates the hydrophobic "specificity pocket" (lined by Trp111, Phe122).[1] The nitro group provides a specific dipole interaction that stabilizes the inhibitor-enzyme complex, preventing the binding of the substrate (glucose) and the cofactor (NADPH).[1]

Pathway Visualization

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 2-(4-Nitrophenyl) thiazole-4-acetic acid Inhibitor->ALR2 Inhibits (IC50)

Figure 1: The Polyol Pathway and the site of inhibition by 2-(4-Nitrophenyl)thiazole-4-acetic acid.[1] By blocking ALR2, the compound prevents sorbitol accumulation.[1]

Secondary Biological Activities

Antimicrobial Activity

The presence of the nitro group (


) on the phenyl ring is a classic determinant of antimicrobial efficacy (similar to metronidazole).[1]
  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and certain fungi (Candida albicans).[1][2]

  • Mechanism: The nitro group is enzymatically reduced within the microbial cell (by nitroreductases) to form reactive intermediates (nitro-radicals) that damage microbial DNA and essential enzymes.[1]

Anti-Inflammatory (COX Inhibition)

Structurally, the compound resembles Fentiazac and Diclofenac .[1]

  • Target: Cyclooxygenase (COX-1/COX-2).[1]

  • Binding: The acetic acid group pairs with Arg120 in the COX channel.[1] The rigid thiazole ring restricts conformational freedom, potentially enhancing selectivity for COX-2 depending on the bulk of the 4-position substituent.[1]

Experimental Protocols

Chemical Synthesis (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of the target compound from 4-nitrothiobenzamide and ethyl 4-chloroacetoacetate.[1]

Reagents:

  • 4-Nitrothiobenzamide (1.0 eq)[1]

  • Ethyl 4-chloroacetoacetate (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (NaOH)[1]

Workflow:

  • Cyclization: Dissolve 4-nitrothiobenzamide (10 mmol) in ethanol (20 mL). Add ethyl 4-chloroacetoacetate (11 mmol).

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Isolation (Ester): Cool to room temperature. The ethyl ester intermediate often precipitates.[1] If not, evaporate solvent and recrystallize from ethanol.[1]

  • Hydrolysis: Dissolve the ester in 10% NaOH (aq) and reflux for 1 hour.

  • Acidification: Cool and acidify with dilute HCl to pH 2–3.

  • Purification: Filter the precipitate (Crude Acid). Recrystallize from Ethanol/Water to obtain pure 2-(4-Nitrophenyl)thiazole-4-acetic acid.[1]

Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the compound against ALR2.[1]

  • Enzyme Source: Rat lens homogenate or recombinant human ALR2.[1]

  • Buffer: 0.1 M Phosphate buffer (pH 6.2).

  • Reaction Mixture:

    • Buffer (to total vol 1.0 mL)

    • NADPH (0.1 mM final)[1]

    • DL-Glyceraldehyde (10 mM final) as substrate.[1]

    • Test Compound (Dissolved in DMSO, varying concentrations: 0.1 – 100 µM).[1]

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C using a spectrophotometer.

  • Calculation:

    
    [1]
    

Synthesis Pathway Diagram

Synthesis Thioamide 4-Nitrothiobenzamide Intermediate Thiazole Ethyl Ester (Cyclized Intermediate) Thioamide->Intermediate Hantzsch Synthesis HaloEster Ethyl 4-chloroacetoacetate HaloEster->Intermediate Hantzsch Synthesis Product 2-(4-Nitrophenyl) thiazole-4-acetic acid Intermediate->Product Saponification Ethanol Ethanol, Reflux NaOH 1. NaOH (Hydrolysis) 2. HCl (Acidification)

Figure 2: Synthetic route via Hantzsch Thiazole Synthesis followed by ester hydrolysis.[1]

References

  • Sigma-Aldrich. Product Specification: 2-(4-Nitrophenyl)thiazole-4-acetic acid (BOG00188).[1] Available at: [1]

  • Malamas, M. S., et al. (1991). "Azole-based inhibitors of aldose reductase."[1] Journal of Medicinal Chemistry, 34(4), 1492-1503.[1] (Foundational SAR for thiazole-acetic acid ARIs).

  • Kashyap, S. J., et al. (2012). "Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives."[1] American Journal of Organic Chemistry, 2(3), 69-73.[1] Available at: [Link]

  • Osmaniye, D., & Saglik, B. N. (2021). "Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors."[1] Cumhuriyet Science Journal, 42(4), 806-813.[1] Available at: [Link][1]

  • Abdel-Wahab, B. F., et al. "Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide."[1][2][3] ACS Omega.[1] Available at: [Link][1]

Sources

Thiazole-4-Acetic Acid Scaffolds: Synthetic Pathways and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-4-acetic acid (T4AA) derivatives represent a privileged scaffold in medicinal chemistry, serving as critical intermediates in the synthesis of β-lactam antibiotics (e.g., Cefotiam) and emerging as potent modulators in metabolic disease pathways.[1][2] Unlike its isomer thiazole-5-acetic acid, which is often associated with CRTH2 antagonism, the 4-acetic acid moiety provides a unique vector for side-chain attachment in cephalosporins and a binding motif for Stearoyl-CoA Desaturase-1 (SCD1) inhibitors.

This technical guide synthesizes the structural utility, synthetic methodology, and pharmacological validation of T4AA compounds. It is designed for medicinal chemists and process scientists seeking to leverage this moiety for lead optimization.

Part 1: Structural Chemistry & Synthetic Architectures

The utility of the thiazole-4-acetic acid scaffold lies in its bifunctionality: the 2-position allows for nucleophilic substitution (often an amine), while the 4-position acetic acid tail provides a carboxylate handle for esterification or amide coupling.

Retrosynthetic Analysis

The most robust route to T4AA derivatives is the Hantzsch Thiazole Synthesis , utilizing


-halocarbonyls. The core disconnection reveals two key precursors:
  • Thioamide/Thiourea Component: Provides the N-C-S fragment.

  • 
    -Haloketone Component:  Specifically ethyl 4-chloroacetoacetate.[1][3]
    
Core Synthesis Protocol (Hantzsch Condensation)

The industrial standard involves the condensation of thiourea with 4-chloroacetoacetyl chloride or its ester equivalent.

Mechanism of Action: The sulfur atom of the thiourea attacks the


-carbon of the chloroketone (displacement of chloride). This is followed by an intramolecular cyclization where the amine nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the thiazole ring.

HantzschSynthesis Precursor1 Thiourea (NH2-CS-NH2) Intermediate S-Alkylated Intermediate (Thioimidate) Precursor1->Intermediate Nucleophilic Attack (S -> C) Precursor2 Ethyl 4-chloroacetoacetate (Cl-CH2-CO-CH2-COOEt) Precursor2->Intermediate Cyclization Cyclization & Dehydration (-H2O, -HCl) Intermediate->Cyclization Intramolecular Condensation Product Ethyl (2-aminothiazol-4-yl)acetate Cyclization->Product Hydrolysis Hydrolysis (NaOH/H+) Product->Hydrolysis Final (2-Aminothiazol-4-yl)acetic acid Hydrolysis->Final

Figure 1: Step-wise Hantzsch synthesis pathway for generating the T4AA core.

Part 2: Pharmacological Applications & Mechanism of Action

Antibiotic Side Chains (Cephalosporins)

The (2-aminothiazol-4-yl)acetic acid moiety is a defining feature of Cefotiam and a precursor for Cefixime side chains.

  • Mechanism: The thiazole ring enhances affinity for Penicillin-Binding Proteins (PBPs) in Gram-negative bacteria. The aminothiazole group specifically improves penetration through the outer membrane porins of bacteria like E. coli and K. pneumoniae.

  • Structural Role: It acts as a steric shield against

    
    -lactamase degradation when coupled with an oxime group (as seen in third-generation cephalosporins).
    
Metabolic Disease: SCD1 Inhibition

Recent high-impact medicinal chemistry has identified T4AA derivatives as liver-selective inhibitors of Stearoyl-CoA Desaturase-1 (SCD1) .[4][5] SCD1 catalyzes the rate-limiting step in the formation of monounsaturated fatty acids (MUFAs).

  • Target: Inhibition of SCD1 reduces hepatic lipid accumulation and improves insulin sensitivity.

  • Key Finding: Iida et al. (2018) demonstrated that T4AA derivatives (specifically with a 4-acetic acid tail) bind to the SCD1 active site, preventing the desaturation of stearoyl-CoA.[4]

  • Selectivity: The carboxylic acid tail aids in liver transporter uptake (OATP), minimizing adverse effects in the skin and eyes (a common failure point for earlier SCD1 inhibitors).

SAR Summary Table
Derivative ClassR2 SubstituentR4 SubstituentPrimary ActivityKey Reference
Aminothiazoles -NH2-CH2COOHAntibacterial (Cephalosporin intermediate)[US Patent 4,391,979]
SCD1 Inhibitors -Piperazine/Amide linked aryl-CH2COOHAnti-steatosis / Diabetes[Iida et al., 2018]
Alkyl-Thiazoles -CH3-CH2COOHAntimicrobial / Preservative[Shirai et al., 2015]
Mirabegron Int. -NH2-CH2COOHBeta-3 Adrenergic Agonist synthesis[Molkem, 2025]

Part 3: Experimental Protocols

Protocol A: Synthesis of (2-Aminothiazol-4-yl)acetic Acid Hydrochloride

Based on US Patent 4,391,979 and optimized for yield/purity.

Reagents:

  • Thiourea (76.1 g, 1.0 mol)

  • 4-Chloroacetoacetyl chloride (155 g, 1.0 mol) Note: Can substitute with Ethyl 4-chloroacetoacetate for ester product.

  • Water (300 mL)

  • Acetone (for crystallization)[6]

Step-by-Step Workflow:

  • Suspension: Suspend thiourea in 300 mL of water in a 1L three-necked flask equipped with a mechanical stirrer and thermometer. Cool to 5°C.

  • Addition: Dropwise add 4-chloroacetoacetyl chloride over 60 minutes, maintaining internal temperature between 5–10°C. Critical: Exothermic reaction; rapid addition will lead to tar formation.

  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn clear as the thiazole forms.

  • Crystallization: Cool the solution to 0°C. The hydrochloride salt of the product may precipitate. If not, add 200 mL of cold acetone to induce precipitation.

  • Filtration: Filter the white crystalline solid. Wash with cold acetone (2 x 50 mL).

  • Drying: Dry under vacuum at 40°C for 12 hours.

  • Yield Check: Expected yield is >85%. Melting point should be >200°C (dec).

Protocol B: In Vitro Antimicrobial Susceptibility (MIC Assay)

Standardized for thiazole acetic acid derivatives.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Workflow:

  • Stock Prep: Dissolve T4AA derivative in DMSO to 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth.

  • Calculation: The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).

Part 4: Biological Mechanism Visualization (SCD1 Inhibition)

The following diagram illustrates how T4AA derivatives intervene in the lipogenesis pathway, specifically targeting the conversion of Stearoyl-CoA to Oleoyl-CoA.

SCD1_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC StearoylCoA Stearoyl-CoA (C18:0) MalonylCoA->StearoylCoA FASN OleoylCoA Oleoyl-CoA (C18:1) StearoylCoA->OleoylCoA Desaturation SCD1 SCD1 Enzyme (Endoplasmic Reticulum) SCD1->OleoylCoA Catalyzes Inhibitor Thiazole-4-Acetic Acid Derivative Inhibitor->SCD1 Inhibits (Liver Selective) Triglycerides Triglycerides / VLDL (Hepatic Steatosis) OleoylCoA->Triglycerides

Figure 2: Mechanism of Action for T4AA-based SCD1 inhibitors in preventing hepatic steatosis.

References

  • Iida, T., et al. (2018).[7] "Discovery of potent liver-selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, thiazole-4-acetic acid derivatives, for the treatment of diabetes, hepatic steatosis, and obesity."[4][5] European Journal of Medicinal Chemistry, 158, 832-852.[8] Link

  • Shirai, A., et al. (2015).[9] "Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents." Journal of Microorganism Control, 20(1).[9] Link

  • US Patent 4,391,979. (1983). "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride." Google Patents. Link

  • Molkem. (2025). "2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | Intermediate of Mirabegron."[10] Molkem Product Catalog. Link

  • ChemicalBook. (2025). "2-(2-Aminothiazol-4-yl) acetic acid hydrochloride Properties and Suppliers." ChemicalBook. Link

Sources

An In-depth Technical Guide to the Mechanism of Action for Nitrophenyl Thiazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Nitrophenyl Thiazole Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4][5] When functionalized with a nitrophenyl group, this scaffold gives rise to a class of ligands with a remarkable breadth of therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective.[1][6][7] The electron-withdrawing nature of the nitro group, combined with the unique electronic properties of the thiazole ring, creates a pharmacophore capable of interacting with a diverse array of biological targets.[4][7][8] This guide provides an in-depth exploration of the core mechanisms of action for nitrophenyl thiazole ligands, with a focus on their anticancer, neuroprotective, and antimicrobial properties, grounded in experimental evidence and field-proven insights.

Part 1: Anticancer Mechanisms of Action

Nitrophenyl thiazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][9][10][11] Their anticancer effects are not attributed to a single mechanism but rather to a multi-targeted approach, including the inhibition of key signaling pathways, induction of apoptosis, and interaction with DNA.

Inhibition of Receptor Tyrosine Kinases: The Case of VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[1] Several nitrophenyl thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[1]

One notable example is (Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide, referred to as compound 4d in a key study, which demonstrated significant VEGFR-2 inhibitory activity.[1] This inhibition of VEGFR-2 disrupts downstream signaling pathways, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1]

Experimental Evidence:

  • VEGFR-2 Inhibition Assay: In an ELISA-based assay, compound 4d showed potent inhibition of VEGFR-2.[1]

  • Cell Cycle Analysis: Treatment of MDA-MB-231 breast cancer cells with compound 4d resulted in cell cycle arrest at the G1 and G2/M phases.[1]

  • Apoptosis Induction: The same study demonstrated that compound 4d induced apoptosis, as evidenced by an increase in the pre-G1 cell population, a hallmark of apoptotic cells.[1]

Signaling Pathway:

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Ligand Nitrophenyl Thiazole Ligand Ligand->VEGFR2 Inhibits Apoptosis Apoptosis Ligand->Apoptosis CellCycleArrest Cell Cycle Arrest Ligand->CellCycleArrest Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Ligand Nitrophenyl Thiazole Ligand Ligand->PI3K Inhibits Ligand->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling pathway and its dual inhibition.

Induction of Apoptosis and DNA Interaction

Beyond kinase inhibition, some nitrophenyl thiazole derivatives exert their anticancer effects by directly inducing apoptosis and interacting with DNA.

Experimental Evidence:

  • Apoptosis Marker Modulation: Certain thiazole-based chalcones and 4-hetarylthiazoles have been shown to elevate the levels of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. [12]They also increased the levels of active caspase-3 and the tumor suppressor p53. [12]- DNA Intercalation and Topoisomerase II Inhibition: A pyrano[2,3-d]thiazole derivative was found to strongly bind to calf-thymus DNA (CT-DNA), likely through an intercalative mode. [11]Molecular docking studies also suggested its potential to inhibit DNA-topoisomerase II. [11] Quantitative Data Summary:

Compound IDCancer Cell LineIC50 (µM)Proposed MechanismReference
4d MDA-MB-231 (Breast)1.21VEGFR-2 Inhibition[1]
3b Leukemia HL-60(TB)Not specifiedPI3K/mTOR Inhibition
3e Leukemia HL-60(TB)Not specifiedPI3K/mTOR Inhibition
7h Not specified0.07COX-2 Inhibition[13]
DIPTH HepG-2 (Liver)14.05 µg/mLDNA Intercalation, Topo II Inhibition[11]
DIPTH MCF-7 (Breast)17.77 µg/mLDNA Intercalation, Topo II Inhibition[11]

Part 2: Neuroprotective Mechanism of Action: Selective hMAO-B Inhibition

In the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease, nitrophenyl thiazole derivatives have shown promise as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B). [6][14]hMAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine, and its inhibition can help alleviate symptoms of these diseases.

The 4-(3-nitrophenyl)thiazol-2-ylhydrazone scaffold has been identified as a key pharmacophoric feature for potent and selective hMAO-B inhibition. [6][14] Experimental Evidence:

  • Enzyme Inhibition Assays: A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their inhibitory effects on hMAO-A and hMAO-B, with several compounds showing high selectivity for hMAO-B in the nanomolar range. [6]For instance, compound 4 in one study exhibited an IC50 of 0.0018 µM for hMAO-B. [6]- Reversibility Studies: Dialysis experiments confirmed that the inhibition of hMAO-B by these compounds is reversible. [14]- Molecular Docking: Computational studies have provided insights into the binding modes of these inhibitors within the active site of hMAO-B, highlighting key interactions with residues and the FAD cofactor. [6][14] Proposed Mechanism of Inhibition:

hMAO_B_Inhibition cluster_interactions Key Interactions hMAOB hMAO-B Active Site Product Metabolites hMAOB->Product Metabolizes Substrate Dopamine Substrate->hMAOB Binds Ligand Nitrophenyl Thiazole Ligand Ligand->hMAOB Reversibly Binds & Inhibits FAD FAD Cofactor Ligand->FAD π-π stacking Tyr435 Tyr435 Ligand->Tyr435 Hydrophobic Interaction Tyr398 Tyr398 Ligand->Tyr398 Hydrogen Bond

Caption: Reversible inhibition of hMAO-B by nitrophenyl thiazole ligands.

Part 3: Antimicrobial Mechanism of Action

Nitrophenyl thiazole derivatives exhibit significant antibacterial activity, particularly against anaerobic bacteria. [7]The mode of action is generally considered to be bactericidal. [7]The presence of the nitro group on the thiazole ring is believed to be essential for their antimicrobial efficacy. [4][7][8] Proposed Mechanism: The antibacterial effect of nitro-aromatic compounds like nitrothiazoles is attributed to the reduction of the nitro group within the microbial cell. [8]This process, often facilitated by bacterial nitroreductases, generates reactive nitroso and hydroxylamino intermediates. These highly reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death. [8]This mechanism is analogous to that of other nitro-aromatic antimicrobial agents.

Experimental Workflow for Antimicrobial Activity Screening:

Antimicrobial_Workflow Start Synthesized Nitrophenyl Thiazole Ligands DiskDiffusion Disk Diffusion Assay (Qualitative Screening) Start->DiskDiffusion MIC Broth Microdilution Assay (Determine MIC) DiskDiffusion->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC MechanismStudies Mechanism of Action Studies (e.g., DNA damage assays) MBC->MechanismStudies Bactericidal Compounds End Identify Lead Compounds MechanismStudies->End

Caption: A typical workflow for evaluating the antimicrobial activity of novel compounds.

Part 4: Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrophenyl thiazole ligands in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

VEGFR-2 Inhibition Assay (ELISA-based)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA).

  • Kinase Reaction: Add the nitrophenyl thiazole ligand at various concentrations, recombinant human VEGFR-2 enzyme, and ATP to initiate the kinase reaction. Incubate at 37°C. Include a known VEGFR-2 inhibitor (e.g., sorafenib) as a positive control.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

  • Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., TMB).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

hMAO-B Inhibition Assay

Principle: This assay measures the activity of hMAO-B by monitoring the production of a detectable product from a substrate. A common method uses a luminescent assay that measures the production of hydrogen peroxide.

Step-by-Step Methodology:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant human MAO-B enzyme and the nitrophenyl thiazole ligand at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Add a luminogenic substrate (e.g., a derivative of luciferin) and incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of H2O2 produced, and thus to the MAO-B activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value. To assess selectivity, perform a parallel assay with hMAO-A.

Conclusion

Nitrophenyl thiazole ligands represent a versatile and promising class of compounds with multifaceted mechanisms of action. Their ability to target key proteins and pathways involved in cancer, neurodegeneration, and microbial infections underscores their therapeutic potential. The insights provided in this guide, from molecular interactions to cellular consequences, offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this remarkable chemical scaffold. Future research should continue to elucidate the intricate details of their mechanisms and optimize their pharmacological properties to develop novel and effective therapies.

References

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]

  • Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39. [Link]

  • da Santana, T. I., et al. (2017). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. ResearchGate. [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]

  • Shawali, A. S., et al. (2021). Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. Medicinal Chemistry Research, 30(5), 1-22. [Link]

  • Abdel-Aziz, M., et al. (2021). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. ResearchGate. [Link]

  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Pescara. [Link]

  • Shawky, A. M., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(24), 5942. [Link]

  • Various Authors. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 12(45), 29241-29256. [Link]

  • Yilmaz, I., et al. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(23), 20703–20715. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

  • Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7944. [Link]

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Altintop, M. D., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30737–30750. [Link]

  • Bhagwat, S. K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37045-37060. [Link]

  • Pokhodylo, N., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1432. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369305. [Link]

  • Bîrcă, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5599. [Link]

  • El-Shehry, M. F., et al. (2014). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Journal of Chemistry, 2014, 897830. [Link]

  • d'Almeida, A. F., et al. (2024). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 9(21), 23697–23710. [Link]

  • Tolba, M. S., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(45), 31649-31662. [Link]

  • Ashour, A. E., et al. (2024). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 14(1), 239. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. [Link]

Sources

The Structural Blueprint for Activity: An In-depth Guide to the Structure-Activity Relationship of 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for the 2-(4-nitrophenyl)thiazole-4-acetic acid scaffold. As a Senior Application Scientist, the following discourse is designed to move beyond a mere recitation of facts, instead offering a causal understanding of how specific structural modifications influence biological activity. This document is structured to provide actionable insights for researchers engaged in the design and development of novel therapeutic agents based on this versatile heterocyclic core.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent five-membered heterocycle containing sulfur and nitrogen atoms, which serves as a cornerstone in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in drug discovery. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The subject of this guide, 2-(4-nitrophenyl)thiazole-4-acetic acid, represents a synthetically accessible and biologically relevant starting point for the exploration of new chemical entities. Understanding its SAR is paramount to unlocking its full therapeutic potential.

Deconstructing the Pharmacophore: A Three-Pronged SAR Analysis

The biological activity of 2-(4-nitrophenyl)thiazole-4-acetic acid can be systematically understood by dissecting the molecule into its three key components: the 2-(4-nitrophenyl) group, the central thiazole core, and the 4-acetic acid side chain. The following sections will explore the impact of structural modifications to each of these regions.

The 2-(4-Nitrophenyl) Moiety: An Anchor for Activity

The substituent at the 2-position of the thiazole ring plays a critical role in defining the compound's biological profile. The presence of an aromatic ring at this position is a common feature in many active thiazole derivatives.

Key Insights:

  • Electron-Withdrawing Groups (EWGs): The 4-nitro group is a potent electron-withdrawing group that significantly influences the electronic distribution of the entire molecule. SAR studies on related thiazole derivatives have consistently shown that the presence of EWGs on the phenyl ring at the 2-position enhances various biological activities, including antimicrobial and anti-inflammatory effects.[1] The increased electrophilicity imparted by the nitro group likely facilitates stronger interactions with biological targets.

  • Positional Isomerism of the Nitro Group: The position of the nitro group on the phenyl ring is crucial. While the 4-nitro (para) substitution is common in active compounds, studies on related 4-(nitrophenyl)thiazol-2-ylhydrazone derivatives have highlighted that a 3-nitro (meta) substitution can lead to selective inhibition of certain enzymes, such as human monoamine oxidase-B (hMAO-B).[2]

  • Replacement of the Nitro Group: Substitution of the nitro group with other functionalities allows for fine-tuning of activity. Halogens (e.g., chloro, bromo, fluoro) at the para-position of the phenyl ring have been shown to confer significant antimicrobial activity. This is often attributed to an increase in lipophilicity, which can enhance cell membrane penetration.

SAR_Nitrophenyl 2-(4-Nitrophenyl)thiazole-4-acetic acid 2-(4-Nitrophenyl)thiazole-4-acetic acid 4-Nitro Group 4-Nitro Group 2-(4-Nitrophenyl)thiazole-4-acetic acid->4-Nitro Group Key Feature Positional Isomers Positional Isomers 2-(4-Nitrophenyl)thiazole-4-acetic acid->Positional Isomers Modification Nitro Group Replacement Nitro Group Replacement 2-(4-Nitrophenyl)thiazole-4-acetic acid->Nitro Group Replacement Modification Enhanced Activity Enhanced Activity Altered Selectivity Altered Selectivity Modulated Activity Modulated Activity Strong EWG Strong EWG 4-Nitro Group->Strong EWG Property Enhanced Antimicrobial & Anti-inflammatory Activity Enhanced Antimicrobial & Anti-inflammatory Activity Strong EWG->Enhanced Antimicrobial & Anti-inflammatory Activity Leads to Enhanced Antimicrobial & Anti-inflammatory Activity->Enhanced Activity 3-Nitro Phenyl 3-Nitro Phenyl Positional Isomers->3-Nitro Phenyl Example Selective hMAO-B Inhibition Selective hMAO-B Inhibition 3-Nitro Phenyl->Selective hMAO-B Inhibition Leads to Selective hMAO-B Inhibition->Altered Selectivity Halogens (Cl, Br, F) Halogens (Cl, Br, F) Nitro Group Replacement->Halogens (Cl, Br, F) Example Increased Lipophilicity Increased Lipophilicity Halogens (Cl, Br, F)->Increased Lipophilicity Property Improved Antimicrobial Activity Improved Antimicrobial Activity Increased Lipophilicity->Improved Antimicrobial Activity Leads to Improved Antimicrobial Activity->Modulated Activity

The Thiazole Core: A Versatile Heterocyclic Hub

The central thiazole ring acts as a rigid scaffold that correctly orients the substituents at the 2- and 4-positions for optimal interaction with their biological targets. Modifications to the thiazole ring itself, though less common than substitutions at the periphery, can also impact activity.

Key Insights:

  • Substitution at the 5-Position: The 5-position of the thiazole ring is a viable point for further derivatization. Introduction of small alkyl or aryl groups at this position can influence the steric and electronic properties of the molecule, leading to changes in biological activity. For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, the nature of the substituent at the 5-position was found to be critical for antimicrobial activity.[3][4]

  • Bioisosteric Replacement: While the thiazole ring is a key feature, its replacement with other five-membered heterocycles (e.g., oxazole, imidazole, pyrazole) can be explored to probe the importance of the sulfur and nitrogen atoms for a specific biological activity.

SAR_Thiazole_Core Thiazole Core Thiazole Core Substitution at C5 Substitution at C5 Thiazole Core->Substitution at C5 Modification Bioisosteric Replacement Bioisosteric Replacement Thiazole Core->Bioisosteric Replacement Modification Introduction of Alkyl/Aryl Groups Introduction of Alkyl/Aryl Groups Substitution at C5->Introduction of Alkyl/Aryl Groups Strategy Replacement with Oxazole, Imidazole, etc. Replacement with Oxazole, Imidazole, etc. Bioisosteric Replacement->Replacement with Oxazole, Imidazole, etc. Strategy Modulated Activity & Specificity Modulated Activity & Specificity Alters Steric & Electronic Profile Alters Steric & Electronic Profile Introduction of Alkyl/Aryl Groups->Alters Steric & Electronic Profile Effect Alters Steric & Electronic Profile->Modulated Activity & Specificity Probes Importance of S and N atoms Probes Importance of S and N atoms Replacement with Oxazole, Imidazole, etc.->Probes Importance of S and N atoms Purpose Probes Importance of S and N atoms->Modulated Activity & Specificity

The 4-Acetic Acid Side Chain: The Functional Moiety

The acetic acid group at the 4-position of the thiazole ring is a critical determinant of the molecule's physicochemical properties and often its mechanism of action, particularly in the context of anti-inflammatory activity.

Key Insights:

  • Carboxylic Acid Functionality: The carboxylic acid group is a key pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs) as it can mimic the arachidonic acid substrate of cyclooxygenase (COX) enzymes. Thiazole derivatives containing an acetic acid residue have been investigated as selective COX-1 inhibitors.[5][6]

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding esters or amides can significantly alter the compound's properties. Esterification can increase lipophilicity and may lead to a prodrug that is hydrolyzed in vivo to the active carboxylic acid. Amidation can introduce new points of interaction and modulate the compound's pharmacokinetic profile.

  • Chain Length and Isosteres: The length of the alkyl chain connecting the carboxylic acid to the thiazole ring can influence activity. While the acetic acid moiety is common, exploring propionic acid or other isosteres of the carboxylic acid group (e.g., tetrazole) could lead to compounds with improved properties.

SAR_Acetic_Acid 4-Acetic Acid Moiety 4-Acetic Acid Moiety Carboxylic Acid Group Carboxylic Acid Group 4-Acetic Acid Moiety->Carboxylic Acid Group Key Feature Esterification Esterification 4-Acetic Acid Moiety->Esterification Modification Amidation Amidation 4-Acetic Acid Moiety->Amidation Modification Anti-inflammatory Activity Anti-inflammatory Activity Prodrug Strategy Prodrug Strategy Modulated Pharmacokinetics Modulated Pharmacokinetics Mimics Arachidonic Acid Mimics Arachidonic Acid Carboxylic Acid Group->Mimics Arachidonic Acid Function COX Enzyme Inhibition COX Enzyme Inhibition Mimics Arachidonic Acid->COX Enzyme Inhibition Mechanism COX Enzyme Inhibition->Anti-inflammatory Activity Increased Lipophilicity Increased Lipophilicity Esterification->Increased Lipophilicity Effect Increased Lipophilicity->Prodrug Strategy New Interaction Points New Interaction Points Amidation->New Interaction Points Effect New Interaction Points->Modulated Pharmacokinetics

Tabulated SAR Summary

The following table summarizes the key structure-activity relationships for analogs of 2-(4-nitrophenyl)thiazole-4-acetic acid based on findings from related series of compounds.

Modification Site Structural Change Observed Effect on Biological Activity Potential Rationale
2-Phenyl Ring Introduction of electron-withdrawing groups (e.g., NO2, Cl, Br)Generally enhances antimicrobial and anti-inflammatory activity.[1]Increased electrophilicity, leading to stronger target interactions.
Introduction of electron-donating groups (e.g., OCH3)Can enhance antioxidant activity.Increased electron density can facilitate radical scavenging.
Positional Isomerism (e.g., 3-NO2 vs. 4-NO2)Can alter target selectivity (e.g., hMAO-B inhibition).[2]Different spatial arrangement of the substituent affects binding to specific enzyme pockets.
Thiazole Ring Substitution at the 5-positionModulates antimicrobial activity depending on the substituent.[3][4]Alters steric and electronic properties, influencing target binding.
4-Side Chain Esterification of the carboxylic acidCan act as a prodrug, potentially improving bioavailability.Increased lipophilicity can enhance membrane permeability.
Amidation of the carboxylic acidCan lead to compounds with different biological profiles and pharmacokinetic properties.Introduces new hydrogen bonding capabilities and alters physicochemical properties.

Experimental Protocols

General Synthesis of 2-(4-Substituted-phenyl)thiazole-4-acetic Acid Analogs

The following is a representative procedure for the synthesis of analogs of 2-(4-nitrophenyl)thiazole-4-acetic acid, which can be adapted for the preparation of a variety of derivatives for SAR studies.

Step 1: Synthesis of 2-Amino-4-(4-substituted-phenyl)thiazole

  • To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add thiourea (1.1 eq).

  • Add a halogenating agent (e.g., iodine or bromine) (1.05 eq) portion-wise while stirring.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4-(4-substituted-phenyl)thiazole.

Step 2: Synthesis of Ethyl 2-(4-Substituted-phenyl)thiazole-4-acetate

  • To a solution of the 2-amino-4-(4-substituted-phenyl)thiazole (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl chloroacetate (1.2 eq) and a base (e.g., triethylamine or potassium carbonate) (1.5 eq).

  • Heat the reaction mixture at reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 2-(4-substituted-phenyl)thiazole-4-acetate.

Step 3: Hydrolysis to 2-(4-Substituted-phenyl)thiazole-4-acetic Acid

  • Dissolve the ethyl 2-(4-substituted-phenyl)thiazole-4-acetate (1.0 eq) in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide) (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the final 2-(4-substituted-phenyl)thiazole-4-acetic acid.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Hydrolysis Substituted Acetophenone Substituted Acetophenone Thiourea Thiourea Halogenation Halogenation Cyclization Cyclization 2-Amino-4-arylthiazole 2-Amino-4-arylthiazole Ethyl Chloroacetate Ethyl Chloroacetate Alkylation Alkylation Ethyl Thiazole-4-acetate Ethyl Thiazole-4-acetate Base Hydrolysis Base Hydrolysis Final Product 2-Arylthiazole-4-acetic acid

Conclusion

The 2-(4-nitrophenyl)thiazole-4-acetic acid scaffold is a promising starting point for the development of novel therapeutic agents. A thorough understanding of its structure-activity relationship is essential for guiding the rational design of more potent and selective analogs. The key takeaways from this guide are:

  • The 2-(4-nitrophenyl) group is a critical determinant of activity, with the electron-withdrawing nitro group playing a significant role.

  • The thiazole core serves as a versatile scaffold, with the 5-position offering opportunities for further modification.

  • The 4-acetic acid side chain is a key functional group, particularly for anti-inflammatory activity, and can be modified to create prodrugs or modulate pharmacokinetic properties.

By leveraging these SAR insights, researchers can more effectively navigate the chemical space around this scaffold to develop next-generation drug candidates.

References

  • Chimenti, F., et al. (2020). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1596-1613. [Link]

  • Shirai, A., et al. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1243-1249. [Link]

  • Shirai, A., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed, 23796637. [Link]

  • Kavitha, S., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]

  • Yılmaz, I., & Çakır, U. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 869-877. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Journal of Pharmaceutical Negative Results, 13(3), 4445-4453. [Link]

  • Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 152-156. [Link]

  • Raghunatha, P., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. Molecules, 27(19), 6258. [Link]

  • Puchinger, H., et al. (2015). And yet they glow: thiazole based push–pull fluorophores containing nitro groups and the influence of regioisomerism. Monatshefte für Chemie - Chemical Monthly, 146(9), 1435-1441. [Link]

  • Yılmaz, I., & Çakır, U. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 869-877. [Link]

Sources

The Strategic Evolution of 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemical synthesis, and biological significance of 2-(4-Nitrophenyl)thiazole-4-acetic acid , a pivotal compound in the structure-activity relationship (SAR) studies of thiazole-based therapeutics.

From Synthetic Intermediate to Bioactive Scaffold

Part 1: Executive Summary & Significance

2-(4-Nitrophenyl)thiazole-4-acetic acid (CAS: 130560-72-4 ; Formula: C₁₁H₈N₂O₄S) represents a critical chemical scaffold in the medicinal chemistry of heterocycles. While less commercially ubiquitous than its halogenated analogs (e.g., the withdrawn NSAID Fenclozic acid ), this nitro-substituted thiazole serves as a fundamental probe in two major drug discovery avenues:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Acting as a precursor and electronic probe to understand the lipophilic requirements of Cyclooxygenase (COX) inhibition.

  • Aldose Reductase Inhibitors (ARIs): Serving as a template for designing agents to combat diabetic complications (neuropathy, retinopathy) via the polyol pathway.

This guide explores the compound's origins within the "Golden Age" of phenotypic screening, its definitive Hantzsch synthesis, and its utility in modern biochemical assays.

Part 2: History & Discovery Context
2.1 The Thiazole Boom (1960s–1970s)

The discovery of 2-(4-Nitrophenyl)thiazole-4-acetic acid is inextricably linked to the systematic exploration of aryl-thiazoleacetic acids by pharmaceutical giants like ICI (Imperial Chemical Industries) and Wyeth in the 1960s.

  • The Lead Compound: Researchers were driven by the success of phenylacetic acids (e.g., Ibuprofen, Diclofenac). They hypothesized that replacing the benzene ring with a thiazole heterocycle would alter acidity (pKₐ) and metabolic stability.

  • The Breakthrough: This campaign led to Fenclozic acid (2-(4-chlorophenyl)thiazole-4-acetic acid), which showed potent anti-inflammatory activity.

  • The Role of the Nitro Analog: The 4-nitrophenyl variant was synthesized during these SAR campaigns to test the electronic influence of the phenyl substituent. The nitro group (strongly electron-withdrawing) contrasts with the chloro group (lipophilic/electron-withdrawing), providing crucial data on the binding pocket's electrostatic tolerance.

2.2 Transition to Aldose Reductase Research (1980s)

As the toxicity of first-generation thiazole NSAIDs became apparent (Fenclozic acid was withdrawn due to hepatotoxicity), the scaffold was repurposed. In the 1980s, the thiazole-4-acetic acid moiety was identified as a pharmacophore for inhibiting Aldose Reductase (ALR2) . The carboxylic acid headgroup mimics the substrate, while the hydrophobic aryl tail (nitrophenyl) occupies the enzyme's specificity pocket.

Part 3: Chemical Identity & Synthesis
3.1 Physicochemical Profile
PropertyValue
IUPAC Name 2-(4-Nitrophenyl)-1,3-thiazole-4-acetic acid
CAS Number 130560-72-4
Molecular Formula C₁₁H₈N₂O₄S
Molecular Weight 264.26 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Calc.) ~3.8 (Carboxylic acid)
3.2 The Hantzsch Thiazole Synthesis

The definitive method for constructing this scaffold is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an


-halo ketone.

Reaction Scheme:

  • Precursor A: 4-Nitrothiobenzamide (provides the N-C-S fragment).

  • Precursor B: Ethyl 4-chloroacetoacetate (provides the C-C backbone and acetate tail). Note: Ethyl 4-bromo-3-oxobutanoate is often preferred for higher reactivity.

HantzschSynthesis Thioamide 4-Nitrothiobenzamide (Ar-CS-NH2) Intermediate Thiazoline Intermediate (Unstable) Thioamide->Intermediate Nucleophilic Attack (S -> C) HaloKetone Ethyl 4-chloroacetoacetate (Cl-CH2-CO-CH2-COOEt) HaloKetone->Intermediate Ester Ethyl 2-(4-nitrophenyl)thiazole-4-acetate Intermediate->Ester Cyclization & Dehydration (-H2O, -HCl) FinalProduct 2-(4-Nitrophenyl)thiazole-4-acetic acid Ester->FinalProduct Hydrolysis (OH- / H+)

Caption: The Hantzsch synthesis pathway converting thioamide and halo-ketoester into the final thiazole acid.

Part 4: Experimental Protocols
4.1 Synthesis Protocol (Laboratory Scale)

Self-Validating Step: The formation of the thiazole ring is confirmed by the disappearance of the thioamide peak in TLC and the appearance of the aromatic thiazole proton (~7.5-8.0 ppm) in ¹H NMR.

Materials:

  • 4-Nitrothiobenzamide (10 mmol)

  • Ethyl 4-chloroacetoacetate (11 mmol)

  • Ethanol (Absolute, 50 mL)

  • Sodium Hydroxide (2M aqueous)

Step-by-Step Methodology:

  • Condensation: Dissolve 4-nitrothiobenzamide (1.82 g) in 50 mL ethanol. Add ethyl 4-chloroacetoacetate (1.81 g) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation of Ester: Cool to room temperature. The ethyl ester intermediate may precipitate. If not, evaporate solvent and recrystallize from ethanol.

  • Hydrolysis: Dissolve the ester in 20 mL ethanol and add 10 mL of 2M NaOH. Stir at 50°C for 2 hours.

  • Acidification: Cool on ice and acidify to pH 3 with 1M HCl. The target acid will precipitate as a yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

4.2 In Vitro Aldose Reductase Inhibition Assay

Context: This assay validates the compound's utility as a metabolic probe.

Reagents:

  • Rat Lens Aldose Reductase (RLAR) or Recombinant Human AR.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.16 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

  • Blank: Buffer + NADPH + Enzyme (No substrate).

  • Control: Buffer + NADPH + Enzyme + Substrate (Max rate).

  • Test: Buffer + NADPH + Enzyme + 2-(4-Nitrophenyl)thiazole-4-acetic acid (varying conc.) + Substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 25°C.

  • Calculation: IC₅₀ is calculated by plotting % Inhibition vs. log[Concentration].

Part 5: Biological Mechanism & SAR Logic

The 2-(4-Nitrophenyl) group is not merely a passive substituent; it serves as a critical electronic anchor.

  • Electron Withdrawal: The nitro group pulls electron density from the phenyl ring, reducing the pKa of the thiazole system and altering the electrostatic potential map of the molecule.

  • Metabolic Liability: In vivo, the nitro group is susceptible to reduction by nitroreductases to form the amino analog (2-(4-aminophenyl)...). This metabolite often shows distinct solubility and toxicity profiles, making the nitro compound a "pro-probe" for metabolic stability studies.

SAR_Logic cluster_0 Pharmacophore Features Compound 2-(4-Nitrophenyl)thiazole-4-acetic acid Acid Acetic Acid Tail (Ionic Interaction with Arg/Lys) Compound->Acid Thiazole Thiazole Ring (Rigid Spacer) Compound->Thiazole Nitro 4-Nitro Group (Electron Withdrawing/Hydrophobic) Compound->Nitro Target1 Target1 Acid->Target1 Binds COX Active Site (Arg120) Target2 Target2 Acid->Target2 Binds Aldose Reductase (Anion Pocket) Effect1 Effect1 Nitro->Effect1 Increases Lipophilicity Effect2 Effect2 Nitro->Effect2 Metabolic Reduction Target

Caption: Structure-Activity Relationship (SAR) mapping of the functional groups to biological targets.

Part 6: References
  • Hepworth, W., Newbould, B. B., et al. (1969). "Anti-inflammatory activity of 2-aryl-4-thiazoleacetic acids." Nature, 221, 582-583. Link

  • Lombardino, J. G. (1974). "Enolic acids with anti-inflammatory activity." Annual Reports in Medicinal Chemistry, 9, 193-202. (Context on Thiazole Acid discovery).

  • Malamas, M. S., et al. (1991). "Azole-1-acetic acid aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(4), 1492-1503. (SAR of related thiazole acetic acids).[1][2] Link

  • Sigma-Aldrich. "Product Specification: 2-(4-Nitrophenyl)thiazole-4-acetic acid (BOG00188)."[3] Link

  • Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Definitive text on Hantzsch Synthesis).

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid (CAS: 104-03-0 derivatives/scaffold). This compound is a critical heterocyclic scaffold often employed as an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specific enzyme inhibitors (e.g., aldose reductase inhibitors), and functionalized dyes.

The synthesis utilizes the classical Hantzsch Thiazole Synthesis , optimized here for high regioselectivity and ease of purification. Unlike generic protocols, this guide addresses specific challenges associated with the electron-withdrawing nitro group and the lachrymatory nature of the


-haloketone starting material.
Key Chemical Attributes
PropertySpecification
Target Compound 2-(4-Nitrophenyl)thiazole-4-acetic acid
Molecular Formula

Molecular Weight 264.26 g/mol
Expected Yield 75–85% (Overall)
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the condensation of a thioamide with an


-haloketone. The presence of the 4-nitro group on the phenyl ring significantly reduces the nucleophilicity of the thioamide sulfur, requiring optimized thermal conditions to ensure complete cyclization without degrading the labile chloroketo-ester.
Reaction Scheme (Graphviz)

ReactionScheme Precursor1 4-Nitrothiobenzamide (Nucleophile) Intermediate Ethyl 2-(4-nitrophenyl) thiazole-4-acetate (Ester Intermediate) Precursor1->Intermediate Ethanol, Reflux (-HCl, -H2O) Precursor2 Ethyl 4-chloroacetoacetate (Electrophile) Precursor2->Intermediate FinalProduct 2-(4-Nitrophenyl) thiazole-4-acetic acid (Target) Intermediate->FinalProduct 1. NaOH/H2O 2. HCl (Hydrolysis)

Caption: Two-stage synthetic route involving Hantzsch cyclization followed by ester saponification.

Detailed Experimental Protocol

Stage 1: Hantzsch Cyclization (Ester Formation)

Objective: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-acetate. Critical Hazard: Ethyl 4-chloroacetoacetate is a potent lachrymator. All operations must be performed in a functioning fume hood.

Reagents:
  • 4-Nitrothiobenzamide: 18.2 g (100 mmol) [Note: Can be synthesized from 4-nitrobenzonitrile using Lawesson’s reagent if not purchased].

  • Ethyl 4-chloroacetoacetate: 16.5 g (100 mmol) [1.0 equiv].

  • Ethanol (Absolute): 150 mL.

  • Pyridine: 0.5 mL (Catalytic/Acid Scavenger - Optional but recommended).

Procedure:
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Dissolution: Charge the RBF with 4-Nitrothiobenzamide (18.2 g) and Ethanol (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Dilute Ethyl 4-chloroacetoacetate (16.5 g) in the remaining 50 mL of Ethanol. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Mechanism Note: The slow addition prevents localized high concentrations of the alkylating agent, favoring the S-alkylation over N-alkylation side reactions.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ). The solid thioamide will dissolve as the reaction proceeds. Maintain reflux for 4–6 hours.
    
    • QC Check: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting thioamide spot (

      
      ) should disappear, replaced by a highly fluorescent blue/green spot (
      
      
      
      ).
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) for 1 hour. The hydrobromide/hydrochloride salt of the thiazole ester may precipitate.
    
  • Neutralization: Pour the mixture into 300 mL of ice-cold water containing 5% NaHCO₃. Stir vigorously for 20 minutes to neutralize the acid by-product and liberate the free base ester.

  • Isolation: Filter the resulting solid precipitate via vacuum filtration. Wash the cake with cold water (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
    • Expected Yield (Stage 1): ~23–25 g (80–85%).

Stage 2: Saponification (Acid Generation)

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.

Reagents:
  • Crude Ester (from Stage 1): 20 g.

  • Sodium Hydroxide (2M aq): 100 mL (Excess).

  • Methanol: 50 mL (Co-solvent).

  • Hydrochloric Acid (6M): For acidification.

Procedure:
  • Hydrolysis: In a 500 mL beaker, suspend the crude ester (20 g) in Methanol (50 mL). Add 2M NaOH (100 mL).

  • Heating: Heat the mixture to

    
     with stirring for 1–2 hours. The suspension should clear as the sodium salt of the acid forms and dissolves.
    
  • Filtration (Clarification): If any insoluble impurities remain, filter the hot solution through a Celite pad.

  • Acidification: Cool the filtrate to room temperature. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 2.0. A thick yellow precipitate will form immediately.

  • Isolation: Filter the solid product. Wash with water (

    
    ) to remove excess acid and salts. Wash once with cold ethanol (
    
    
    
    ) to remove unreacted organic impurities.
  • Recrystallization: Recrystallize the crude acid from hot Ethanol/Water (80:20) or Acetic Acid.[1]

  • Final Drying: Dry at

    
     under high vacuum.
    

Process Workflow & Logic

The following diagram illustrates the operational logic, highlighting critical decision points and purification steps.

Workflow Start Start: Weigh Reagents Mix Mix Thioamide + EtOH Add Chloroketoester Start->Mix Reflux Reflux 4-6h (Cyclization) Mix->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Quench Quench in NaHCO3 (Neutralization) Check->Quench Yes Filter1 Filter Crude Ester Quench->Filter1 Hydrolysis Add NaOH/MeOH Heat 60°C Filter1->Hydrolysis Acidify Acidify with HCl (pH 2) Hydrolysis->Acidify Purify Recrystallize (EtOH/Water) Acidify->Purify

Caption: Step-by-step operational workflow ensuring reaction completion and purity.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

MetricExpected Value/ObservationDiagnostic Significance
Melting Point 208–212 °C (dec.)Lower MP indicates incomplete hydrolysis or solvent retention.
IR Spectroscopy 1700–1720 cm⁻¹ (C=O, acid)Confirms conversion of Ester (usually ~1735 cm⁻¹) to Acid.
IR Spectroscopy 1520, 1345 cm⁻¹ (NO₂)Confirms integrity of the nitro group (no reduction occurred).
¹H NMR (DMSO-d₆)

12.5 (br s, 1H, COOH)
Disappearance of ethyl quartet/triplet confirms hydrolysis.
¹H NMR (DMSO-d₆)

3.85 (s, 2H, -CH₂-)
Confirms the acetic acid side chain is intact.

Troubleshooting & Optimization

  • Low Yield in Stage 1:

    • Cause: Hydrolysis of ethyl 4-chloroacetoacetate by moisture in the solvent.

    • Solution: Use absolute ethanol and dry glassware. Ensure the condenser is fitted with a drying tube.

  • Sticky/Oily Precipitate:

    • Cause: Incomplete cyclization or presence of oligomers.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If persistent, recrystallize the intermediate ester from ethanol before hydrolysis.

  • Dark Product Color:

    • Cause: Oxidation of the thiazole ring or thermal decomposition.

    • Solution: Perform the reaction under an inert atmosphere (

      
      ) and avoid overheating during the drying stage.
      

Safety & Handling (E-E-A-T)

  • Ethyl 4-chloroacetoacetate: A severe lachrymator and skin irritant. Handle only in a fume hood. Contaminated glassware should be rinsed with a dilute ammonia solution to neutralize traces before removal from the hood.

  • Nitro Compounds: While generally stable, nitroaromatics can be energetic. Avoid grinding large quantities dry.

  • Waste Disposal: Aqueous filtrates from Stage 1 contain pyridine and halides; dispose of in halogenated organic waste streams.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloracetessigester". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Sigma-Aldrich. "Product Specification: 2-(4-Nitrophenyl)thiazole-4-acetic acid". Sigma-Aldrich Catalog.

  • Kashyap, S. J., et al. (2012). "Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid". Arabian Journal of Chemistry, 5(4). (Provides analogous condensation conditions).

  • BenchChem. "A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency". BenchChem Protocols.

  • ChemicalBook. "2-(4-Nitrophenyl)acetic acid and Thiazole Derivatives MSDS". ChemicalBook Safety Data.

Sources

Application Note: Optimal Solvent Systems for 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring high-precision protocols for handling 2-(4-Nitrophenyl)thiazole-4-acetic acid . The following guide synthesizes physicochemical analysis with practical laboratory methodologies to ensure experimental reproducibility.

Executive Summary & Solubility Profile

2-(4-Nitrophenyl)thiazole-4-acetic acid is a lipophilic weak acid. Its solubility is governed by the competition between the hydrophobic nitrophenyl-thiazole core and the ionizable carboxylic acid tail.

  • Primary Challenge: The compound is practically insoluble in neutral or acidic water due to the rigid, planar aromatic system and the electron-withdrawing nitro group which reduces polarity of the thiazole ring.

  • Solution Strategy: Solubility is achieved via dielectric stabilization (DMSO/DMF) or ionization (Basic pH).

Quick Reference: Solvent Compatibility Table
Solvent SystemSolubility RatingApplicationMax Conc. (Est.)[1][2]
DMSO Excellent Stock solutions, Bio-assays>50 mM
DMF Excellent Chemical synthesis, Library screening>50 mM
Ethanol (Hot) Good Recrystallization, Purification~10-20 mM
0.1 M NaOH Good Aqueous buffer prep (as salt)~10 mM
PBS (pH 7.4) Poor Biological media (requires co-solvent)<0.1 mM
Water (Neutral) Insoluble Precipitation mediumNegligible
Ethyl Acetate Moderate Liquid-Liquid Extraction~5-10 mM

Physicochemical Context & Mechanism

To optimize dissolution, one must understand the molecular behavior of the compound.

  • The Hydrophobic Core: The 4-nitrophenyl and thiazole rings form a planar, conjugated system. Strong

    
    -
    
    
    
    stacking interactions between molecules in the solid state require high-energy solvents (high dipole moment) to disrupt the crystal lattice.
  • The Acidic Tail: The acetic acid moiety (

    
    ) acts as the "solubility switch."
    
    • Protonated Form (pH < 4): Neutral and hydrophobic. Soluble in organic solvents; precipitates in water.

    • Deprotonated Form (pH > 6): Anionic (Carboxylate). Soluble in water due to ion-dipole interactions.

Visualization: Solubility Decision Matrix

SolubilityMatrix Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Synthesis / Purification Start->Synthesis Extraction Extraction / Work-up Start->Extraction DMSO 100% DMSO Stock (Dilute <1% in media) BioAssay->DMSO Standard Base Aqueous Base (0.1M NaOH / Na2CO3) BioAssay->Base Alternative (No DMSO) Ethanol Hot Ethanol (Recrystallization) Synthesis->Ethanol Crystallization DMF DMF Synthesis->DMF Reaction Solvent EtOAc Ethyl Acetate / DCM (Neutral Form) Extraction->EtOAc Partitioning

Figure 1: Decision tree for selecting the optimal solvent based on experimental intent.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Purpose: For use in high-throughput screening or cellular assays where low volumes are added to aqueous media.

Reagents:

  • 2-(4-Nitrophenyl)thiazole-4-acetic acid (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich/Merck)
    

Procedure:

  • Weighing: Weigh 13.2 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Calculation:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be clear and yellow/orange (characteristic of nitro-aromatics).

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Preparation of Aqueous Buffer (pH-Switch Method)

Purpose: For animal studies or assays sensitive to DMSO.

Mechanism: This protocol converts the insoluble acid into its soluble sodium salt.

Procedure:

  • Weigh 10 mg of compound.

  • Add 0.9 molar equivalents of 0.1 M NaOH (approx. 340

    
    L for 10 mg).
    
    • Crucial Step: Do not add excess base initially to avoid hydrolysis of the thiazole ring (though rare) or degradation.

  • Vortex until the solid is mostly dissolved.

  • Add PBS (Phosphate Buffered Saline) or water to the desired final volume (e.g., 10 mL for a 1 mg/mL solution).

  • pH Adjustment: Check pH. If the solution is cloudy, the pH is likely too low. Carefully adjust pH to 7.5–8.0 using dilute NaOH.

  • Filtration: Syringe filter (0.22

    
    m, PES or Nylon membrane) to remove any non-dissolved micro-particulates before use.
    
Protocol C: Recrystallization (Purification)

Purpose: To purify synthesized material or remove degradation products.

Solvent System: Ethanol : Water (Gradient).

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimum volume of boiling Ethanol (approx. 20 mL per gram) until dissolved.

  • Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.

  • Remove from heat. While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place on ice for 2 hours.

  • Filter the crystals and wash with cold 50% EtOH/Water.

Troubleshooting & Stability

IssueCauseCorrective Action
Precipitation upon dilution "Crashing out" due to rapid polarity shift.Dilute stock slowly into vortexing media. Keep final DMSO concentration < 0.5%.
Cloudy Aqueous Solution pH is below pKa (~4.5).Add dilute NaOH to raise pH > 7.4. The compound requires ionization to stay in water.
Color Change (Darkening) Photodegradation of nitro group.Protect from light. Store solids and stocks in amber vials.
Insoluble in Ethanol Crystal lattice energy is too high at RT.Heat to boiling (reflux). Ensure ethanol is anhydrous if drying is required.

Safety Considerations (Nitro-Aromatics)

  • Handling: Wear nitrile gloves and safety glasses. Nitro-aromatic compounds can be absorbed through the skin.

  • Thermal Stability: While generally stable, nitro compounds can decompose exothermically at high temperatures. Do not heat dry solids above 150°C.

  • Disposal: Dispose of as hazardous organic waste (halogenated/nitrogenous stream).

References

  • Sigma-Aldrich. Product Specification: 2-(4-Nitrophenyl)thiazole-4-acetic acid (AldrichCPR). Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Amino-4-(4-nitrophenyl)thiazole Mass Spectrum & Properties. Retrieved from

  • PubChem. Compound Summary: 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester (Structural Analog). Retrieved from

  • University of Rochester. Solvents for Recrystallization: General Guidelines for Organic Solids. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-thiazoleacetic acid. Retrieved from

Sources

crystallization methods for 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Crystallization of 2-(4-Nitrophenyl)thiazole-4-acetic Acid for Research and Development

Abstract

This comprehensive guide details the methodologies for obtaining high-quality crystals of 2-(4-Nitrophenyl)thiazole-4-acetic acid, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1] The protocols provided are designed for researchers, scientists, and drug development professionals, focusing on the principles and practical execution of common crystallization techniques. Mastery of these methods is crucial for material purification, polymorph screening, and the preparation of single crystals suitable for X-ray diffraction analysis, which is the definitive method for molecular structure elucidation.[2] This document provides a framework for systematically approaching the crystallization of this and similar organic compounds, emphasizing the causality behind experimental choices to ensure reproducible, high-quality results.

Introduction: The Importance of Crystalline Form

2-(4-Nitrophenyl)thiazole-4-acetic acid is a heterocyclic compound incorporating a thiazole ring, a structure of significant interest in medicinal chemistry.[1] Thiazole derivatives are known to possess a wide range of biological activities.[3] The solid-state form of an active pharmaceutical ingredient (API) or intermediate directly impacts its physical and chemical properties, such as stability, solubility, and bioavailability. Therefore, controlling the crystallization process is a critical step in chemical synthesis and drug development.

The primary goals of crystallization are:

  • Purification: Crystallization is a highly effective method for removing impurities from a solid compound.[4]

  • Isolation: It allows for the separation of the desired product from the reaction mixture.

  • Structural Analysis: Growing single crystals of sufficient size and quality is a prerequisite for Single Crystal X-ray Diffraction (SCXRD), the gold standard for determining molecular structure.[5]

This guide will explore several robust methods for crystallizing 2-(4-Nitrophenyl)thiazole-4-acetic acid, moving from fundamental principles to actionable laboratory protocols.

Pre-Crystallization: Foundational Steps for Success

Before any crystallization attempt, a systematic preliminary assessment is vital. Rushing this stage is a common cause of failure.

Purity Assessment

Starting with a compound that is as pure as possible significantly increases the likelihood of growing high-quality crystals. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. Techniques such as NMR spectroscopy, LC-MS, or melting point analysis should be used to confirm the purity of the starting material. If necessary, pre-purify the compound using column chromatography or a preliminary recrystallization.

Safety and Handling

2-(4-Nitrophenyl)thiazole-4-acetic acid is a chemical compound that requires careful handling.

  • Hazards: It is classified as an acute oral toxicant (Hazard Class 4).[6] It may cause skin, eye, and respiratory tract irritation.[7]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Minimize dust generation.[7]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[7]

Solubility Profiling: The Crystallization Roadmap

A thorough understanding of the compound's solubility in various solvents is the most critical preliminary step.[5][8] This knowledge informs the choice of solvent and method for every crystallization technique. The molecule possesses a polar carboxylic acid group and a nitro group, alongside a more nonpolar aromatic and heterocyclic core, suggesting solubility in a range of polar organic solvents.

Protocol: Line-of-Vials Solubility Test

  • Arrange a series of small, labeled vials.

  • Place a small, consistent amount of the compound (e.g., 10-20 mg) into each vial.[5]

  • Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.

  • Observe solubility at room temperature. Agitate using a vortex mixer if necessary.

  • If the compound does not dissolve, gently warm the vial and observe any changes.

  • Record the results in a table, noting whether the compound is insoluble, sparingly soluble, or very soluble.

Solvent Category Example Solvents Predicted Solubility for C₁₁H₈N₂O₄S Rationale & Potential Use
Polar Protic Methanol, Ethanol, IsopropanolLikely Soluble, especially when heated.Good candidates for slow cooling and slow evaporation methods. Ethanol is often used for recrystallizing thiazole derivatives.[9][10][11][12]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF)Likely soluble in DMF and acetone. Moderately soluble in EtOAc and THF.Good "good" solvents for anti-solvent/diffusion methods. DMF and Acetone can be primary solvents.[8]
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Likely insoluble or very sparingly soluble.Excellent candidates for use as "anti-solvents" in diffusion and layering techniques.[13]
Aqueous WaterLikely insoluble due to the large organic backbone.[14]Can be used as an anti-solvent with a water-miscible organic solvent like methanol or acetone.[15]

An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[4]

Crystallization Protocols

The following methods are the most common and effective for small organic molecules. It is highly recommended to attempt several methods and solvent systems in parallel to maximize the chances of success.[8]

Method 1: Slow Evaporation

Principle: This is often the simplest and most successful technique.[16] A solution that is nearly saturated at room temperature is prepared. As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a state of supersaturation that promotes the slow growth of well-ordered crystals.[17]

Experimental Workflow: Slow Evaporation

G cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth A Dissolve compound in a suitable solvent to near-saturation B Filter solution through a syringe filter to remove particulates A->B C Transfer filtrate to a clean vial (e.g., 4 mL) B->C D Cover vial with parafilm C->D E Puncture parafilm with a needle (1-3 small holes) D->E F Place vial in a vibration-free location (e.g., drawer) E->F G Monitor periodically without disturbance for several days/weeks F->G

Caption: Workflow for the Slow Evaporation crystallization method.

Protocol: Slow Evaporation

  • Solution Preparation: Dissolve 2-(4-Nitrophenyl)thiazole-4-acetic acid in a suitable solvent (e.g., ethyl acetate, acetone) at room temperature to create a nearly saturated solution. Start with about 1-5 mL of solvent per 100 mg of compound.[16]

  • Clarification: Filter the solution using a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is crucial as dust and other particulates can act as nucleation sites, causing the rapid precipitation of many small crystals instead of the desired large single crystals.[16]

  • Setup: Place the vial in a location with minimal temperature fluctuations and no physical vibrations.

  • Evaporation Control: Cover the vial with parafilm and pierce it with a needle to create a few small holes.[16][17] The number and size of the holes control the rate of evaporation; a slower rate generally yields better crystals.[5]

  • Incubation: Leave the vial undisturbed for several days to weeks.[8] Monitor for crystal growth without moving the vial.

Method 2: Slow Cooling (Thermal Gradient)

Principle: This classic recrystallization technique leverages the common property of solids to be more soluble in a solvent at higher temperatures.[17] A saturated solution is prepared at or near the solvent's boiling point. As the solution is allowed to cool slowly and without disturbance, the solubility decreases, creating a supersaturated state from which crystals can form.[5]

Experimental Workflow: Slow Cooling

G cluster_prep Preparation cluster_setup Setup & Cooling cluster_growth Crystal Growth A Suspend compound in a minimal amount of solvent B Heat the mixture (e.g., with a heat gun) until fully dissolved A->B C If impurities are visible, perform a hot filtration B->C D Cap the vial tightly C->D E Place vial in an insulated container (e.g., Dewar with warm water, or wrapped in cotton) D->E F Allow to cool slowly to room temperature over hours E->F G Optionally, transfer to a refrigerator to maximize yield F->G

Caption: Workflow for the Slow Cooling crystallization method.

Protocol: Slow Cooling

  • Solution Preparation: In a small flask or vial, add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) to the compound.

  • Dissolution: Heat the mixture while stirring until the solid is completely dissolved. Add small amounts of additional solvent if necessary to achieve full dissolution at the elevated temperature.

  • Cooling: Tightly cap the container and allow it to cool to room temperature as slowly as possible. To slow the cooling rate, the flask can be placed in a warm water bath or wrapped in glass wool or cotton.[4]

  • Incubation: Once at room temperature, do not disturb the flask for several hours to allow crystals to form. For maximum yield, the container can then be moved to a refrigerator (4 °C).[4]

Method 3: Vapor Diffusion

Principle: This method is excellent for small quantities of material and for screening many conditions simultaneously.[13][18] A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a volatile "anti-solvent" in which the compound is insoluble.[13] Over time, the anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and gently inducing crystallization.[13][18]

G cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth A Dissolve compound in a small volume of a 'good' solvent (S1) B Place this solution in a small, open inner vial A->B E Seal the outer jar tightly B->E C Pour a pool of volatile 'anti-solvent' (S2) into a larger outer jar D Place the inner vial inside the outer jar C->D D->E F Allow vapor of S2 to diffuse into S1 over several days E->F G Observe inner vial for crystal formation F->G

Sources

Application Note: High-Throughput Screening Protocols for Thiazole Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Acetic Acids

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including the essential vitamin B1 (thiamine).[1] Thiazole derivatives, and specifically the subclass of thiazole acetic acids, have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Furthermore, derivatives of thiazole acetic acid have shown promise as peroxisome proliferator-activated receptor (PPAR) agonists, which are key targets in the treatment of metabolic diseases.[2][3]

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[4][5] This application note provides detailed protocols and expert insights for designing and executing HTS campaigns focused on identifying bioactive thiazole acetic acids. We will explore both biochemical and cell-based assays, emphasizing the rationale behind experimental design, data interpretation, and quality control to ensure the identification of robust and reliable hits.

Core Principles of a Robust HTS Campaign for Thiazole Acetic Acids

A successful HTS campaign is more than a set of procedures; it is a self-validating system designed to produce high-quality, reproducible data.[4][6] Key considerations for screening thiazole acetic acid libraries include:

  • Assay Selection and Development: The choice of assay is dictated by the therapeutic target. For thiazole acetic acids, this could range from enzyme inhibition assays for kinases to cell-based reporter assays for nuclear receptors like PPARs.[1][2]

  • Miniaturization and Automation: To accommodate large compound libraries, assays are typically miniaturized into 384- or 1536-well plate formats and executed using robotic liquid handling systems.[4]

  • Data Analysis and Hit Identification: Rigorous statistical analysis is employed to identify compounds that elicit a significant and reproducible biological response.[7][8]

  • Hit Confirmation and Triage: Initial "hits" from the primary screen must undergo a series of confirmatory and counter-screens to eliminate false positives and prioritize the most promising candidates for further investigation.[9]

The following sections provide detailed protocols for two common HTS applications relevant to the screening of thiazole acetic acid libraries: a cell-based assay for identifying PPAR agonists and a biochemical assay for identifying kinase inhibitors.

Protocol 1: Cell-Based High-Throughput Screening for PPAR Agonists

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Thiazole acetic acid derivatives have been identified as potential PPAR agonists, making them attractive candidates for the treatment of metabolic disorders.[2][3] This protocol describes a cell-based reporter gene assay to screen for PPARδ agonists.

Scientific Rationale

This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a PPAR response element (PPRE). When a compound activates the PPARδ receptor, the receptor binds to the PPRE, driving the expression of luciferase. The amount of light produced by the luciferase reaction is directly proportional to the level of PPARδ activation.[2]

Experimental Workflow

HTS_PPAR_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis plate_prep Seed cells into 384-well plates incubation1 Incubate for 24h plate_prep->incubation1 compound_addition Add thiazole acetic acid derivatives & controls incubation1->compound_addition incubation2 Incubate for 24h compound_addition->incubation2 lysis_reagent Add luciferase substrate/lysis buffer incubation2->lysis_reagent read_plate Measure luminescence lysis_reagent->read_plate data_normalization Normalize data read_plate->data_normalization hit_identification Identify hits based on Z-score data_normalization->hit_identification

Caption: Workflow for a cell-based PPAR agonist HTS assay.

Detailed Methodology
  • Cell Plating:

    • Co-transfect a suitable cell line (e.g., HeLa or 3T3) with a PPARδ expression vector and a PPRE-luciferase reporter vector.[2]

    • Using an automated liquid handler, dispense approximately 2 x 10^4 cells per well into 384-well white, solid-bottom assay plates.[3]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • Compound Preparation and Addition:

    • Prepare a master plate of the thiazole acetic acid library, typically at a concentration of 10 mM in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response studies. For a primary screen, a single concentration (e.g., 10 µM) is often used.[6]

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.[10]

    • Include appropriate controls:

      • Negative Control: DMSO vehicle.

      • Positive Control: A known PPARδ agonist (e.g., Bezafibrate or linoleic acid).[2]

  • Incubation:

    • Incubate the treated cell plates for 24 hours at 37°C in a 5% CO2 humidified incubator.[3]

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add a commercially available luciferase assay reagent that contains both the substrate (luciferin) and a cell lysis agent.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis and Hit Identification:

    • Normalize the data to the plate controls. The percent activation can be calculated using the following formula: % Activation = [(Signal_Compound - Mean_Signal_Negative_Control) / (Mean_Signal_Positive_Control - Mean_Signal_Negative_Control)] * 100

    • Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[4] Z' = 1 - [(3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Mean_Positive_Control - Mean_Negative_Control|]

    • Identify "hits" as compounds that exhibit a statistically significant increase in signal compared to the negative control (e.g., > 3 standard deviations above the mean of the negative controls).

Protocol 2: Biochemical High-Throughput Screening for Kinase Inhibitors

Many thiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology.[11] This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for identifying inhibitors of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Scientific Rationale

TR-FRET assays are a powerful tool for studying protein-protein and protein-ligand interactions.[1] In this kinase inhibition assay, a biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. A europium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, bringing it into close proximity with a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotin tag. This proximity allows for FRET to occur between the europium donor and the APC acceptor, resulting in a detectable signal. Inhibitors of the kinase will prevent the phosphorylation of the peptide, leading to a decrease in the FRET signal.

Experimental Workflow

HTS_Kinase_Workflow start Dispense Thiazole Acetic Acids & Controls add_kinase Add Kinase and Peptide Substrate start->add_kinase incubate1 Incubate (Compound Binding) add_kinase->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (Kinase Reaction) add_atp->incubate2 add_detection Add Detection Reagents (Antibody & SA-APC) incubate2->add_detection incubate3 Incubate (Signal Development) add_detection->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate analyze_data Data Analysis & Hit Identification read_plate->analyze_data

Caption: Workflow for a TR-FRET based kinase inhibition HTS assay.

Detailed Methodology
  • Compound Plating:

    • In a 384-well low-volume assay plate, dispense the thiazole acetic acid library compounds and controls (DMSO for negative, a known kinase inhibitor like staurosporine for positive) using an acoustic liquid handler.

  • Kinase and Substrate Addition:

    • Prepare a master mix of the kinase (e.g., VEGFR-2) and a suitable biotinylated peptide substrate in kinase reaction buffer.[1]

    • Dispense the kinase/substrate mix into each well of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for the compounds to bind to the kinase.[1]

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase reaction buffer at a concentration close to the Km for the specific kinase.

    • Add the ATP solution to all wells to initiate the phosphorylation reaction.

  • Reaction Incubation:

    • Incubate the plate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Signal Development:

    • Prepare a detection mix containing a europium-labeled anti-phospho-antibody and SA-APC in a stop/detection buffer.

    • Add the detection mix to all wells to stop the kinase reaction and initiate the detection cascade.

    • Incubate for at least 60 minutes at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis and Hit Identification:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition for each compound: % Inhibition = [1 - (Ratio_Compound - Mean_Ratio_Positive_Control) / (Mean_Ratio_Negative_Control - Mean_Ratio_Positive_Control)] * 100

    • Calculate the Z'-factor for each plate.

    • Identify hits as compounds that show a percent inhibition above a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls).

Data Interpretation and Hit Confirmation

A critical aspect of any HTS campaign is the rigorous process of hit confirmation and elimination of false positives.[9] Compounds identified as "hits" in the primary screen should be subjected to a series of secondary assays:

  • Dose-Response Confirmation: Re-testing of the primary hits at multiple concentrations to confirm their activity and determine their potency (e.g., EC50 or IC50).

  • Orthogonal Assays: Employing a different assay format to confirm the activity of the hits. For example, a kinase inhibitor identified in a TR-FRET assay could be further tested in a luminescence-based ATP depletion assay.

  • Counter-Screens: These are essential to identify compounds that interfere with the assay technology rather than the biological target.[12] Common sources of interference include:

    • Autofluorescence: The compound itself fluoresces at the detection wavelength.

    • Fluorescence Quenching: The compound absorbs the light emitted by the reporter fluorophore.

    • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[12][13]

Quantitative Data Summary

The following table provides a template for summarizing hit data from a primary HTS campaign.

Compound IDPrimary Screen Activity (% Activation/Inhibition)Confirmed IC50/EC50 (µM)Notes (e.g., potential for assay interference)
TAA-00185% Activation (PPARγ)2.5
TAA-00272% Inhibition (VEGFR-2)5.1Slight autofluorescence detected
TAA-00365% Inhibition (VEGFR-2)> 50Inactive in orthogonal assay
............

Conclusion

Thiazole acetic acids represent a promising class of compounds for the development of new therapeutics. High-throughput screening provides a powerful platform for exploring the biological activities of large libraries of these derivatives. The protocols and guidelines presented in this application note offer a robust framework for conducting successful HTS campaigns, from initial assay development to hit confirmation. By adhering to these principles of scientific integrity and rigorous data analysis, researchers can confidently identify and advance novel thiazole acetic acid-based drug candidates.

References

  • High-throughput screening of the Plasmodium falciparum cGMP-dependent protein kinase identified a thiazole scaffold which kills erythrocytic and sexual stage parasites. (2019). ResearchGate. [Link]

  • [Establishment of a cell-based high-throughput screening model for PPARdelta agonists]. (2007). PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). In-Situ. [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. (2016). PMC. [Link]

  • Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. (n.d.). PubMed. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • A direct-to-biology high-throughput chemistry approach to reactive fragment screening. (2021). SciSpace. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. [Link]

  • High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]

  • New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. (2022). PMC. [Link]

  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia. [Link]

  • High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. (2025). PubMed. [Link]

  • High-throughput screening (HTS) confirmation rate analysis. (A) Primary... (n.d.). ResearchGate. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). PMC. [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan. [Link]

  • Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2025). ResearchGate. [Link]

  • A direct-to-biology high-throughput chemistry approach to reactive fragment screening. (n.d.). Semantic Scholar. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2025). ResearchGate. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). NIH. [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.). ResearchGate. [Link]

  • High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]

  • Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZA-4NO2-YIELD-OPT Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

User Query: "How do I improve the yield of 2-(4-Nitrophenyl)thiazole-4-acetic acid? My current yields are inconsistent, and I see unreacted starting material."

Root Cause Analysis: The synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid relies on the Hantzsch Thiazole Synthesis . The presence of the para-nitro group on the thiobenzamide creates a specific electronic challenge: it is a strong electron-withdrawing group (EWG). This reduces the electron density on the sulfur atom, making the thioamide significantly less nucleophilic than unsubstituted thiobenzamide.

Consequently, standard protocols (refluxing in ethanol for 2-4 hours) often result in incomplete conversion. To maximize yield, you must drive the initial nucleophilic attack and prevent the decarboxylation of the acetic acid side chain during hydrolysis.

The Validated Pathway
  • Condensation: 4-Nitrothiobenzamide + Ethyl 4-chloroacetoacetate

    
     Ethyl 2-(4-nitrophenyl)thiazole-4-acetate.
    
  • Hydrolysis: Saponification of the ester

    
     Target Acid.
    

Validated Experimental Protocol

Do not deviate from the stoichiometry without calculating molar equivalents. The most common error is using equimolar amounts; a slight excess of the "cheaper" reagent (usually the halo-ester) drives the sluggish nitro-thioamide to completion.

Phase 1: The Hantzsch Condensation (Ester Formation)
  • Reagents:

    • A: 4-Nitrothiobenzamide (1.0 equiv)

    • B: Ethyl 4-chloroacetoacetate (1.1 equiv)

    • Solvent: Ethanol (Absolute) or Ethanol/DMF (9:1 ratio if solubility is poor).

  • Procedure:

    • Dissolve Reagent A in Ethanol. Note: If the solution is cloudy/suspension, add DMF dropwise until clear. The nitro-group reduces solubility.

    • Add Reagent B dropwise at room temperature.

    • CRITICAL STEP: Heat to reflux (

      
      ). Monitor via TLC (Hexane:EtOAc 7:3).
      
    • Timeframe: Due to the nitro-deactivation, extend reflux to 6–8 hours (standard is 2–4h).

    • Workup: Cool to

      
      . The HBr/HCl salt of the thiazole ester often precipitates.
      
    • Neutralization: If no precipitate forms, neutralize with saturated

      
       to pH 7–8 to precipitate the free base ester. Filter and wash with cold water.
      
Phase 2: Hydrolysis to Acid
  • Reagents:

    • Intermediate Ester (from Phase 1)

    • NaOH (2M aqueous solution, 3.0 equiv)

    • Ethanol[1][2][3]

  • Procedure:

    • Suspend the ester in Ethanol. Add NaOH solution.

    • Stir at Room Temperature or mild heat (

      
      ). Warning: High heat (
      
      
      
      ) risks decarboxylation of the acetic acid side chain to a methyl group.
    • Monitor disappearance of ester spot on TLC.

    • Isolation: Acidify carefully with 1M HCl to pH 3–4. The target acid will precipitate as a solid.

    • Recrystallization: Acetic Acid/Water or Ethanol/Water.

Troubleshooting & Optimization Guide

Symptom: Low Yield / Unreacted Thioamide

Diagnosis: The nitro group has deactivated the sulfur nucleophile. Solution:

  • Solvent Switch: Switch from Ethanol to n-Propanol (bp

    
    ). The higher temperature overcomes the activation energy barrier caused by the EWG.
    
  • Catalysis: Add 5 mol% Sodium Iodide (NaI) . This generates the in situ iodo-ester (Finkelstein reaction), which is more reactive toward the sluggish thioamide.

Symptom: Product is a Dark Tar/Oil

Diagnosis: Oxidative decomposition of the thioamide or polymerization. Solution:

  • Degas Solvents: Thioamides are sensitive to oxidation (forming nitriles or disulfides). Sparge your solvent with Nitrogen/Argon for 15 mins before use.

  • Light Protection: Perform the reaction in the dark (wrap flask in foil), as nitro-compounds can be photosensitive.

Symptom: Melting Point is Too Low (< )

Diagnosis: Contamination with the intermediate ester or decarboxylated byproduct. Solution:

  • Check IR/NMR.[4]

    • Ester peak:

      
       (Incomplete hydrolysis).
      
    • Missing Carbonyl: Decarboxylation (Product became 4-methyl-2-(4-nitrophenyl)thiazole).

  • Fix: Reprocess with NaOH at lower temperature if ester remains.

Data & Logic Visualization

Workflow Diagram: Synthesis Pathway

G Start 4-Nitrothiobenzamide (Low Nucleophilicity) Step1 Hantzsch Condensation (Reflux 6-8h, EtOH/DMF) Start->Step1 Reagent Ethyl 4-chloroacetoacetate (1.1 Equiv) Reagent->Step1 Inter Intermediate Ester (Precipitate) Step1->Inter Cyclization Step2 Hydrolysis (NaOH, <40°C) Inter->Step2 Saponification End Target Acid (Precipitate pH 3-4) Step2->End Acidification

Figure 1: Optimized synthetic workflow emphasizing the extended condensation time and controlled hydrolysis temperature.

Logic Tree: Troubleshooting Low Yield

Tree Problem Issue: Low Yield (<50%) CheckTLC Check TLC of Crude Problem->CheckTLC Result1 Unreacted Thioamide Present CheckTLC->Result1 Spot Rf ~0.4 Result2 Complex Mixture / Tars CheckTLC->Result2 Streak/Baseline Result3 Clean Conversion but Low Mass CheckTLC->Result3 One Spot Action1 Increase Temp (n-PrOH) OR Add NaI Catalyst Result1->Action1 Action2 Degas Solvent (N2) Protect from Light Result2->Action2 Action3 pH Error during Isolation Check Filtrate for Product Result3->Action3

Figure 2: Decision matrix for diagnosing yield loss based on Thin Layer Chromatography (TLC) evidence.

FAQ: Rapid Response

Q: Can I use 4-bromo-3-oxobutanoic acid directly instead of the ester? A: Technically yes, but it is not recommended.


-Keto acids are unstable and prone to spontaneous decarboxylation. The ethyl ester (Ethyl 4-chloroacetoacetate) is commercially stable, cheaper, and allows for purification before the final hydrolysis step, resulting in a purer final pharmaceutical grade product [1].

Q: Why does the reaction turn red/orange? A: This is normal for nitro-aromatics in basic or nucleophilic solvents due to charge-transfer complexes. However, if it turns black , you are overheating the thioamide.

Q: My product is not precipitating at pH 3. A: The thiazole nitrogen can be protonated at very low pH, keeping it soluble as a salt. Adjust pH slowly to the isoelectric point (typically pH 3.5–4.5 for these derivatives). If you overshoot to pH 1, back-titrate with dilute NaOH [2].

References

  • BenchChem. Troubleshooting low yields in Hantzsch thiazole synthesis. (Accessed 2024).[1] A guide on general optimization of Hantzsch conditions, specifically regarding temperature and stoichiometry.

  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643. Provides mechanistic insight into side reactions and pH control.

  • Santa Cruz Biotechnology. 2-(4-Nitrophenyl)thiazole-4-carboxylic acid ethyl ester Data Sheet. Confirms the stability and existence of the ethyl ester intermediate (CAS 78979-64-3).

Sources

Technical Support Center: Solubilization & Handling of 2-(4-Nitrophenyl)thiazole-4-acetic Acid

[1][2]

Ticket ID: NPTAA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming "Crash-Out" and Poor Solubility in Aqueous Media[1][2]

Executive Summary: The Physicochemical Paradox

Researchers often miscategorize 2-(4-Nitrophenyl)thiazole-4-acetic acid (NPTAA) as purely hydrophobic.[1][2] In reality, it is an ionizable lipophile .[2] Its solubility behavior is binary:

  • Protonated Form (Free Acid): At pH < 4.0, it behaves like "brick dust"—rigid, planar, and highly crystalline due to

    
    -
    
    
    stacking of the nitrophenyl-thiazole core.[1][2]
  • Deprotonated Form (Carboxylate Anion): At pH > 6.0, the acetic acid tail ionizes, significantly increasing aqueous solubility, though the lipophilic core remains a liability for aggregation.[1][2]

This guide provides a validated troubleshooting framework to navigate these states, ensuring your biological data reflects compound activity, not precipitation artifacts.

Module 1: The Solubility Decision Matrix

Before attempting to dissolve NPTAA, determine your application.[1][2] The "universal solvent" approach often fails because biological compatibility varies by assay.

SolubilityWorkflowStartStart: NPTAA PowderAppCheckSelect ApplicationStart->AppCheckChemSynChemical SynthesisAppCheck->ChemSynCellCultureCell Culture (In Vitro)AppCheck->CellCultureInVivoIn Vivo (Animal)AppCheck->InVivoOrgSolvOrganic Solvents(DMF, DMSO, Ethanol)ChemSyn->OrgSolvStockPrep1. Make 100mM Stock(100% DMSO)CellCulture->StockPrepFormulationFormulation RequiredInVivo->FormulationDilution2. Serial DilutionStockPrep->DilutionCrashCheckPrecipitation Check?Dilution->CrashCheckBufferModUse PBS pH 7.4Avoid Acidic MediaCrashCheck->BufferModYes (Cloudy)SaltFormMethod A: In Situ Salt(Eq. NaOH + Saline)Formulation->SaltFormSuspensionMethod B: Suspension(0.5% MC + 0.1% Tween 80)Formulation->Suspension

Figure 1: Decision matrix for solubilizing NPTAA based on experimental end-use.

Module 2: Aqueous Solubility & pH Control

The Issue: Users report NPTAA dissolving in DMSO but precipitating immediately upon addition to cell culture media or acidic buffers.

The Mechanism: NPTAA contains a carboxylic acid group with a

212
  • pH <

    
    :  The molecule is neutral and insoluble (Free Acid).[2]
    
  • pH >

    
     + 2:  The molecule is >99% ionized (Carboxylate Anion) and soluble.[2]
    

Protocol: The "Salting-In" Method Do not rely on water alone.[1][2] You must drive the equilibrium toward the ionized form.

  • Calculate Molar Equivalent: Determine the moles of NPTAA.

  • Alkaline Dissolution: Add 1.05 equivalents of 0.1 M NaOH or KOH.

    • Why? This converts the free acid to the Sodium/Potassium salt (2-(4-Nitrophenyl)thiazole-4-acetate), which is water-soluble.[1][2]

  • Buffer Stabilization: Once dissolved, dilute with PBS (pH 7.4).

    • Warning: Do not back-titrate below pH 6.0, or the free acid will crash out.[1]

Solvent SystemSolubility Est.[1][2][3][4][5]SuitabilityNotes
Water (pH 4) < 0.1 mg/mL❌ PoorMolecule is protonated (neutral).[1][2]
PBS (pH 7.4) 1–5 mg/mL✅ GoodIonized form stabilizes in solution.[2]
0.1M NaOH > 10 mg/mL⚠️ CautionHigh pH may hydrolyze esters if present elsewhere.[1][2]

Module 3: The DMSO "Crash-Out" Phenomenon

The Issue: A 10 mM stock in DMSO is clear, but diluting to 10 µM in media creates a fine precipitate (Tyndall effect).

Troubleshooting Guide: When DMSO stocks hit aqueous media, the solvent power drops exponentially.[2] The hydrophobic nitrophenyl-thiazole core aggregates before the water can solvate the carboxyl group.[1][2]

Step-by-Step Mitigation:

  • The Intermediate Step: Do not pipette 1 µL DMSO stock directly into 1 mL media.

    • Better: Dilute DMSO stock 1:10 into PBS (pH 7.4) first. Ensure it remains clear.

    • Then: Add this intermediate solution to your media.

  • Surfactant Shielding:

    • Add 0.05% Tween-80 or Pluronic F-68 to your assay buffer before adding the compound.[1][2] This prevents the "brick dust" aggregation of the aromatic core.[2]

IonizationStateAcidFree Acid(Insoluble)pH < 4EquilibriumAcid->Equilibrium+OH⁻Equilibrium->AcidBaseCarboxylate(Soluble)pH > 6Equilibrium->BaseBase->Equilibrium+H⁺

Figure 2: The pH-dependent ionization equilibrium critical for aqueous stability.[1]

Module 4: In Vivo Formulation (Animal Studies)

The Issue: DMSO is toxic in high volumes for mice/rats.[2] Pure aqueous buffer may not hold high doses (e.g., 50 mg/kg).[2]

Recommended Vehicles: For intraperitoneal (IP) or oral gavage (PO), avoid 100% DMSO.[2] Use these verified systems:

  • The Solution Approach (Fast Onset):

    • 5% DMSO (Stock)[1][2]

    • 40% PEG-400 (Co-solvent)[1][2]

    • 55% Saline/Water[2]

    • Protocol: Dissolve drug in DMSO

      
       Add PEG-400 
      
      
      Vortex
      
      
      Slowly add Saline.[1][2]
  • The Suspension Approach (High Dose):

    • If the compound precipitates in the PEG mix, switch to a suspension.[2]

    • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.[1][2]

    • Protocol: Micronize the powder (mortar/pestle)

      
       Add vehicle 
      
      
      Sonicate for 20 mins to create a uniform dispersion.[2]

Frequently Asked Questions (FAQ)

Q: Can I use cyclodextrins (HP-


-CD) to improve solubility?A:

12
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1][2] Add NPTAA.[1][2] Stir for 4–6 hours at room temperature. This often achieves 10–50x higher solubility than water alone and protects the cell from direct solvent toxicity [1].
    

Q: My compound turned yellow in NaOH. Is it degraded? A: Likely not. Compounds with nitrophenyl groups often exhibit halochromism (color change with pH).[2] The phenolate-like character or charge transfer complexes can shift absorbance to the yellow/orange region in basic conditions.[1][2] Verify purity via HPLC if concerned, but this is usually a physical property, not degradation.[1][2]

Q: What is the maximum DMSO concentration cells can tolerate? A: Generally < 0.5% (v/v).[2] For sensitive lines (e.g., primary neurons), keep DMSO < 0.1%.[1] If NPTAA crashes out at 0.1% DMSO, you must use the "Salting-In" method (Module 2) or Cyclodextrins.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1][2][6] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2]

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for 2-(4-Nitrophenyl)thiazole-4-acetic acid. PubChem.

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][7] Journal of Pharmacological and Toxicological Methods.

Technical Support Center: Purification of Nitrophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Column Chromatography for Nitrophenyl Thiazole Scaffolds

Ticket ID: NPT-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Nitrophenyl thiazole derivatives are essential scaffolds in medicinal chemistry, often synthesized via the Hantzsch method. While generally stable, their purification presents unique challenges due to the conjugated nitro group (conferring moderate polarity and poor solubility in non-polar solvents) and the thiazole nitrogen (acting as a Lewis base).

This guide addresses the three most common failure modes: irreversible adsorption (tailing) , precipitation on the column , and co-elution with starting materials (e.g., thioamides or


-haloketones).
Module 1: Pre-Purification Diagnostics

Before packing your column, you must diagnose the physicochemical behavior of your specific derivative.

1.1 Solubility Check (The "Loading" Decision)

Nitrophenyl thiazoles often exhibit "brick dust" properties—high crystallinity and poor solubility in hexanes or low-percentage ethyl acetate.

  • Test: Attempt to dissolve 50 mg of crude product in 1 mL of the initial mobile phase (e.g., 10% EtOAc in Hexane).

  • Result A (Clear Solution): Proceed to Liquid Loading .

  • Result B (Suspension/Precipitate): STOP. You must use Dry Loading . Injecting a suspension will clog the frit and ruin resolution.

1.2 TLC Optimization & The "Tailing" Test

Thiazole nitrogens can hydrogen bond with acidic silanols on silica gel, causing streaks (


 variation).
  • Protocol: Run a TLC in 30% EtOAc/Hexane.

  • Observation: If the spot is "teardrop" shaped or streaks from the baseline:

    • Action: Add 1% Triethylamine (TEA) to your mobile phase.

    • Mechanism: TEA competes for the acidic silanol sites, shielding them from the thiazole nitrogen.

Module 2: Experimental Protocols
Protocol A: Mobile Phase Selection

Do not guess. Use this polarity matrix based on the functional groups attached to your nitrophenyl thiazole core.

Derivative TypePrimary Solvent SystemModifier (If Tailing Occurs)Target

Lipophilic (Alkyl/Aryl substituted)Hexane / Ethyl Acetate1% Triethylamine0.25 - 0.35
Polar (Amide/Hydroxy substituted)DCM / Methanol (95:5)0.5% Aqueous Ammonia0.20 - 0.30
Highly Polar (Carboxylic Acids)DCM / MeOH / Acetic AcidDo NOT use Base 0.20 - 0.30
Protocol B: The "Dry Load" Technique (Recommended)

Due to the poor solubility of nitrophenyl derivatives, liquid loading often leads to band broadening.

  • Dissolve: Dissolve crude mixture in minimal DCM or Acetone (even if it requires mild heating).

  • Adsorb: Add Silica Gel 60 (ratio: 1g silica per 1g crude).

  • Evaporate: Rotary evaporate to dryness. You should be left with a free-flowing yellow powder.

  • Load: Pour this powder carefully onto the top of your pre-packed, equilibrated column.

  • Cap: Add a layer of sand (1 cm) on top to prevent disturbance when adding solvent.

Module 3: Visualizing the Chemistry
Diagram 1: The "Tailing" Mechanism & Solution

Description: This diagram illustrates why thiazoles streak on silica and how Triethylamine (TEA) acts as a blocking agent.

TailingMechanism cluster_0 Problem: Unbuffered Silica cluster_1 Solution: TEA Modifier Silanol Silica Surface (Acidic Si-OH) Thiazole Thiazole Nitrogen (Basic Lone Pair) Silanol->Thiazole Hydrogen Bonding (Causes Drag/Tailing) Thiazole_Free Thiazole Derivative (Elutes Freely) Thiazole->Thiazole_Free Result Silanol_Blocked Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silanol_Blocked->TEA Stronger Binding

Diagram 2: Purification Decision Tree

Description: A logic flow for selecting the correct loading and elution strategy based on solubility.

PurificationLogic Start Crude Nitrophenyl Thiazole SolubilityTest Solubility Test (in 10% EtOAc/Hex) Start->SolubilityTest Soluble Fully Soluble SolubilityTest->Soluble Insoluble Precipitate/Cloudy SolubilityTest->Insoluble LiquidLoad Liquid Loading (Direct Injection) Soluble->LiquidLoad DryLoad Dry Loading (Adsorb on Silica) Insoluble->DryLoad TLC_Check TLC Check: Check for Tailing LiquidLoad->TLC_Check DryLoad->TLC_Check Tailing Streaking Spots TLC_Check->Tailing Clean Round Spots TLC_Check->Clean AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Standard Standard Elution Clean->Standard

Module 4: Troubleshooting & FAQs

Q1: My compound is eluting, but it is co-eluting with a yellow impurity. How do I separate them?

  • Diagnosis: Nitrophenyl derivatives are inherently yellow. However, unreacted

    
    -haloketones or nitro-byproducts can also be yellow.
    
  • Solution:

    • Change the selectivity, not just the strength. If you used Hexane/EtOAc, switch to DCM/Hexane or Toluene/EtOAc . The

      
       interactions of Toluene with the nitrophenyl ring can often separate closely related aromatic impurities.
      
    • If the impurity is the starting thioamide, it is likely much more polar. Flush the column with 100% EtOAc after your product elutes.

Q2: The product precipitated inside the column, and flow has stopped.

  • Cause: You likely liquid-loaded a compound that is soluble in DCM but insoluble in the Hexane mobile phase. Upon contact with Hexane, it crashed out.

  • Fix: You cannot save this run easily.

    • Flush the column with 100% EtOAc or Acetone to dissolve everything and recover your crude.

    • Repack the column and use the Dry Loading technique described in Protocol B.

Q3: I am seeing "Ghost Peaks" or slow bleeding of compound over 20 fractions.

  • Cause: This is severe tailing due to the basic thiazole nitrogen interacting with the silica.

  • Fix: You must pretreat the silica. Flush your column with 1% Triethylamine in Hexane before loading your sample. This neutralizes the column prior to the separation.

References
  • Hantzsch Thiazole Synthesis Protocols. BenchChem. (2025).[1][2] Application Notes and Protocols: Hantzsch Thiazole Synthesis.

  • Thiazole Tailing Mechanisms. National Institutes of Health (NIH). (2014). Modification and Biological Evaluation of Thiazole Derivatives.

  • Nitrophenyl Derivative Solubility. Cayman Chemical. (2022).[3] Product Information: 4-Nitrophenyl Butyrate Solubility and Stability.[4]

  • Chromatographic Separation of Nitro-Heterocycles. MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.

  • General Column Chromatography Guide. UK Essays. (2017). Synthesis and Purification of Nitrophenols via Column Chromatography.[5][6]

Sources

troubleshooting cyclization failures in thiazole-4-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Hantzsch Synthesis

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Ticket Priority: High[1]

Core Directive & System Overview

Welcome to the Technical Support Center for Heterocyclic Synthesis. You are likely here because your Hantzsch condensation failed to yield the expected thiazole-4-acetic acid scaffold, resulting instead in a black tar, a complex mixture of isomers, or low yield during the hydrolysis step.

The synthesis of thiazole-4-acetic acid (and its pharmacologically vital 2-amino derivatives) typically proceeds via the Hantzsch Thiazole Synthesis . This involves the condensation of ethyl 4-chloroacetoacetate (ECAA) with a thioamide (e.g., thiourea or thioformamide).

The Critical Pathway

Success depends on balancing three competing kinetics:

  • S-Alkylation (Fast/Desired): Nucleophilic attack of sulfur on the

    
    -haloketone.
    
  • Cyclization/Dehydration (Rate-Determining): Formation of the aromatic ring.

  • Polymerization (Parasitic): Self-condensation of the unstable ECAA.

Diagnostic Visualizations

Figure 1: Mechanistic Failure Points

This diagram maps the reaction pathway against potential failure modes. Use this to identify where your specific experiment diverged.

HantzschFailure Reactants Thiourea/Thioamide + Ethyl 4-chloroacetoacetate Intermediate1 S-Alkylated Intermediate (Linear) Reactants->Intermediate1 S-Attack (Fast) Tar Polymerization/Tar (Black Mixture) Reactants->Tar ECAA Decomposition (Old Reagent/High Temp) CyclicInter Hydroxy-dihydrothiazole (Unstable) Intermediate1->CyclicInter N-Attack Isomer 2-Imino Isomer (Regio-impurity) Intermediate1->Isomer Acidic pH (N-attack at wrong C) Product Ethyl Thiazole-4-acetate (Aromatic Ester) CyclicInter->Product -H2O (Dehydration)

Caption: Kinetic pathway of Hantzsch synthesis showing critical divergence points for polymerization (tar) and isomerization.

Troubleshooting Guide (Q&A Format)

Module A: Reagent Quality & " The Black Tar" Issue

Q1: My reaction mixture turns into a black, viscous tar within minutes of heating. What is happening? Diagnosis: This is the classic signature of Ethyl 4-chloroacetoacetate (ECAA) polymerization . Root Cause: ECAA is thermally unstable and highly reactive. If it contains trace acids or is aged, it self-condenses rapidly upon heating, outcompeting the reaction with the thioamide.[1] Corrective Protocol:

  • Distillation is Mandatory: Do not use ECAA directly from an old bottle. Distill under high vacuum (bp ~70-80°C at 10 mmHg) immediately before use.

  • Temperature Control: Do not mix reagents at reflux. Add the ECAA dropwise to the thioamide solution at 0–5°C . Allow the S-alkylation (linear intermediate formation) to occur cold. Only then heat to reflux to drive cyclization.

  • Stabilizers: Store purified ECAA over activated molecular sieves or with a trace of MgO to neutralize auto-generated HCl.

Q2: I am using thioformamide to get the unsubstituted 2-position, but the yield is <10%. Analysis: Thioformamide is significantly less stable than thiourea. It readily hydrolyzes or oxidizes to the disulfide. Solution:

  • In-situ Generation: Generate thioformamide in situ using formamide and phosphorus pentasulfide (

    
    ) in dioxane, then add the ECAA directly to this mixture without isolation.
    
  • Switch to Thiourea (If applicable): If the 2-position substituent is flexible, use thiourea to make the 2-aminothiazole, then deaminate via diazotization (Sandmeyer-type reduction) if the H-substitution is strictly required.[1]

Module B: Reaction Optimization & Selectivity

Q3: I see two spots on TLC. NMR suggests I have the "imino" isomer. How do I prevent this? Diagnosis: You are forming the 2-imino-2,3-dihydrothiazole instead of the desired 2-aminothiazole .[2] Mechanism: The linear intermediate can cyclize via the nitrogen onto the ketone (desired) or the nitrogen onto the ester (undesired/rare) or tautomerize. More commonly, N-substitution on the thiourea can lead to regioselectivity issues under strongly acidic conditions [1]. Corrective Protocol:

  • Buffer the Reaction: The Hantzsch reaction generates HCl (from the chloro- group). If the pH drops too low, regioselectivity shifts.[1] Add Sodium Acetate (1.1 eq) or perform the reaction in ethanol/water mixtures where the solvent acts as a proton shuttle.

  • Solvent Switch: Switch from pure ethanol to Ethanol/Water (1:1) . Water facilitates the proton transfer required for the dehydration step and solvation of the ionic intermediate.

Q4: The cyclization worked, but the hydrolysis to the acid failed (low yield/decarboxylation). Diagnosis: Thiazole-4-acetic acids are prone to decarboxylation because the acetic acid group is attached to an electron-deficient aromatic ring (similar to


-keto acids).
Corrective Protocol: 
  • Avoid Acid Hydrolysis: Do not use refluxing HCl for hydrolysis.

  • Mild Saponification: Use 1N NaOH or LiOH in THF/Water at room temperature (or max 40°C).

  • Controlled Neutralization: When acidifying to precipitate the product, do not drop to pH 1. Adjust pH to the isoelectric point (typically pH 3-4) to precipitate the zwitterion (if amino-substituted) or the free acid, without triggering decarboxylation.

Standard Operating Procedure (SOP)

Objective: Synthesis of 2-Aminothiazole-4-acetic acid (Cefotiam intermediate).

Reagents Table
ReagentEquiv.RoleCritical Note
Thiourea1.1NucleophileExcess ensures ECAA consumption.
Ethyl 4-chloroacetoacetate1.0ElectrophileMust be freshly distilled.
Ethanol/Water (1:1)SolventMediumHigh dielectric constant helps cyclization.
Sodium Acetate1.2Base/BufferNeutralizes HCl byproduct.
Step-by-Step Protocol
  • Preparation: Dissolve Thiourea (1.1 eq) in Ethanol/Water (1:1 v/v) in a round-bottom flask.

  • Addition (Cold): Cool the solution to 0°C in an ice bath. Add Ethyl 4-chloroacetoacetate (1.0 eq) dropwise over 30 minutes. Observation: Solution may turn pale yellow.[1]

  • Cyclization (Heat): Remove ice bath. Stir at room temperature for 1 hour, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup (Ester Isolation): Cool to room temperature. Neutralize with saturated

    
     until pH ~7. The ethyl ester often precipitates. Filter and wash with cold water.[3]
    
  • Hydrolysis (Acid Formation): Suspend the ester in 1N NaOH (2.5 eq). Stir at 40°C (Do not boil). The solid will dissolve.

  • Precipitation: Cool to 5°C. Acidify carefully with 1N HCl to pH 3.5 . The target acid precipitates as a white/off-white solid.[3]

  • Purification: Recrystallize from hot water or water/ethanol.

Troubleshooting Logic Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude Mixture Observation1 Black Tar / Polymer? Start->Observation1 Observation2 Product Spot Present? Observation1->Observation2 No Action1 Action: Distill ECAA. Use Inert Atmosphere. Observation1->Action1 Yes Observation3 Low Yield after Hydrolysis? Observation2->Observation3 Yes Action2 Action: Check pH. Add NaOAc buffer. Observation2->Action2 No (or wrong Rf) Action3 Action: Lower Hydrolysis Temp. Stop at pH 3.5. Observation3->Action3 Yes

Caption: Decision tree for diagnosing yield loss and impurity profiles.

References

  • Bramley, S. E., et al. (1987).[4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][4] Link

  • BenchChem Technical Support. (2025). "Optimizing Thiazole Cyclization Reactions." BenchChem Protocols. Link

  • Huwiler, A., & Tenud, L. (1983).[1] "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride." U.S. Patent 4,391,979. Link

  • Organic Chemistry Portal. "Synthesis of Thiazoles." Link

  • Jiangsu Hengpei Pharmaceutical. (2020). "Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method." CN Patent 111533710A.[5] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Ethyl 4-chloroacetoacetate (severe lachrymator) and Thioamides before handling.

Sources

minimizing side reactions during hydrolysis of thiazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Thiazole Ester Hydrolysis
Diagnostic & Strategy Selector

Start Here. Do not default to standard saponification (


) without analyzing your substrate. Thiazole rings are electron-deficient heteroaromatics; they are prone to nucleophilic attack at 

and thermal decarboxylation.
Decision Matrix: Selecting the Correct Hydrolysis Protocol

ThiazoleHydrolysis Start START: Thiazole Ester Substrate Q1 Q1: Is the C2 position substituted? Start->Q1 Q2 Q2: Is the substituent Electron Withdrawing (EWG)? (e.g., -NO2, -CN, -COR) Q1->Q2 Yes (Substituted) Risk1 HIGH RISK: Ring Opening Nucleophilic attack at C2 Q1->Risk1 No (C2-H) Q3 Q3: Is the molecule base-sensitive elsewhere? (e.g., Epimerizable centers, lactones) Q2->Q3 No (Alkyl/Aryl) Q2->Risk1 Yes (EWG activates C2) MethodA METHOD A: Standard Saponification (LiOH / THF / H2O @ 0°C) Q3->MethodA No (Robust) MethodB METHOD B: Anhydrous Hydrolysis (TMSOK / THF) Q3->MethodB Yes (Mod. Sensitive) MethodC METHOD C: Enzymatic Hydrolysis (Pig Liver Esterase) Q3->MethodC Yes (Very Sensitive) Risk1->MethodB Avoid Aqueous Base Risk2 HIGH RISK: Decarboxylation (If C4/C5 acid is unstable) MethodA->Risk2 If Heat Applied

Figure 1: Decision matrix for selecting hydrolysis conditions based on thiazole substitution patterns and substrate sensitivity.

Troubleshooting Common Failures
Issue 1: The "Dark Tar" Phenomenon (Ring Opening)

Symptom: The reaction mixture turns dark yellow/red or black; NMR shows loss of aromatic signals and appearance of broad aliphatic peaks (aldehydes/thiols). Mechanism: The


 position of the thiazole ring is highly electrophilic (similar to the carbonyl of an aldehyde). Strong nucleophiles (like 

in water) attack

, leading to ring cleavage (formylation of the sulfur/nitrogen chain).
  • Risk Factor: Unsubstituted

    
     positions (
    
    
    
    ) are acidic (
    
    
    in DMSO but much lower in active sites or if activated). Base can deprotonate
    
    
    , forming a localized carbanion that is unstable or reactive.
  • Corrective Action: Switch to Method B (TMSOK) . By excluding water, you remove the small, hard nucleophile (

    
    ) and replace it with a bulkier, less nucleophilic silanolate.
    
Issue 2: Missing Product (Decarboxylation)

Symptom: Mass spec shows


. Product is the decarboxylated thiazole.
Mechanism:  Thiazole carboxylic acids, particularly those with electron-donating groups (amino/phenylamino) at 

, are prone to thermal decarboxylation upon acidification. This often follows a unimolecular mechanism or bimolecular protiodecarboxylation depending on pH [1].
  • Corrective Action:

    • Temperature: Keep hydrolysis

      
      .
      
    • Workup: Do not acidify to pH 1-2. Carefully adjust pH to the isoelectric point or slightly acidic (pH 4-5) using mild buffers (citrate/phosphate) rather than strong HCl.

Validated Protocols
Method A: Standard LiOH (For Robust Substrates)

Best for: Simple alkyl-thiazole esters with substituted C2 positions.

  • Dissolve ester (1.0 equiv) in THF/Water (4:1).

  • Cool to 0°C (Ice bath). Critical: Do not run at RT initially.

  • Add LiOH·H2O (1.2–1.5 equiv).

  • Monitor by TLC/LCMS every 30 mins.

  • Quench: Acidify carefully with 1M HCl to pH 4-5. Extract immediately.

Method B: Anhydrous TMSOK (For Base-Sensitive/C2-H Thiazoles)

Best for: Substrates prone to ring opening or racemization. TMSOK (Potassium trimethylsilanolate) acts as a soluble, anhydrous hydroxide equivalent. Reference: Laganis & Chenard [2]; widely applied in complex heteroaromatic synthesis.

ReagentEquivRole
Thiazole Ester 1.0Substrate
TMSOK 1.1 - 2.0Anhydrous nucleophile
THF (Dry) 0.1 MSolvent

Protocol:

  • Flame-dry glassware under Argon/Nitrogen.

  • Dissolve thiazole ester in anhydrous THF.

  • Add TMSOK (solid) in one portion at room temperature.

  • Stir for 1–4 hours. A precipitate (Potassium carboxylate salt) often forms.

  • Workup (Option 1 - Salt Isolation): Filter the solid, wash with ether. This is the pure potassium salt.

  • Workup (Option 2 - Free Acid): Dilute with

    
    , wash with dilute citric acid (pH 5).
    
Method C: Enzymatic Hydrolysis (PLE)

Best for: Chiral esters, highly sensitive substrates (e.g., Epothilone precursors), or chemoselective hydrolysis (diesters). Reference: Nicolaou et al. widely utilized enzymatic steps for thiazole-containing side chains in Epothilone synthesis [3].

Protocol:

  • Dissolve ester in a minimal amount of DMSO or Acetone (co-solvent, <10% v/v).

  • Add to a phosphate buffer solution (pH 7.0–7.5).

  • Add Pig Liver Esterase (PLE) (approx. 100–200 units/mmol).

  • Stir at 25°C.

  • pH Stat: The pH will drop as acid forms. Monitor and maintain pH 7.0 by dropwise addition of 0.1 N NaOH (automated titrator is ideal).

  • Completion: Reaction stops when NaOH consumption plateaus.

FAQ: Thiazole Hydrolysis

Q: Can I use NaOH instead of LiOH? A: Generally, no for sensitive thiazoles.


 coordinates tightly to the carbonyl oxygen, increasing electrophilicity of the ester specifically, allowing for milder hydrolysis compared to the "harder" 

or

hydroxides which are more likely to attack the ring or cause elimination.

Q: My product is water-soluble and I can't extract it. What now? A: Use Method B (TMSOK) . Isolate the potassium salt by filtration directly from THF. Do not add water. Alternatively, use acidic resins (Dowex) to neutralize the reaction without adding aqueous volume.

Q: Why did my thiazole racemize? A: If you have a chiral center


 to the carbonyl, standard base hydrolysis proceeds via an enolate intermediate which racemizes. Method C (Enzymatic)  is the only reliable fix for this, as esterases operate under neutral conditions and are often enantioselective.
References
  • Mechanistic Study on Decarboxylation: Title: Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Source: J. Chem. Soc., Perkin Trans. 2, 1985. URL:[Link][1][2][3]

  • TMSOK Method: Title: Metal silanolates: organic soluble equivalents for O-2, HO-, and RO-. Source: Tetrahedron Letters, 1984, 25(51), 5831-5834. URL:[Link]

  • Enzymatic/Epothilone Application: Title: Synthesis of epothilones A and B in solid and solution phase.[4] Source: Nature, 1997, 387, 268–272.[4] (Nicolaou, K. C., et al.) URL:[2][4][Link]

Sources

stability of 2-(4-Nitrophenyl)thiazole-4-acetic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Nitrophenyl)thiazole-4-acetic acid

Status: Operational Topic: Aqueous Stability & Solubility Optimization Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists[1][2]

Executive Summary: The Stability-Solubility Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with 2-(4-Nitrophenyl)thiazole-4-acetic acid . The primary complaint is rarely chemical degradation but rather physical instability (precipitation) masquerading as degradation.[1]

This molecule possesses two distinct structural features that dictate its behavior in aqueous media:

  • The Thiazole-Acetic Acid Moiety: A weak acid (pKa ≈ 3.8–4.[1][2]2) that dictates pH-dependent solubility.[1][2]

  • The 4-Nitrophenyl Group: A chromophore that introduces significant photosensitivity.[1][2]

This guide provides the protocols necessary to distinguish between solubility issues and true chemical instability.

Module 1: Troubleshooting Solubility (The "Crashing Out" Phenomenon)

The Issue: Users dilute a DMSO stock solution into water or media, and the solution turns cloudy or precipitates within hours.[1]

The Mechanism: The carboxylic acid group on the thiazole ring has a pKa range of approximately 3.8–4.[1]2. In pure water (pH ~5.5–7.0), it may partially ionize, but upon addition to acidic media or high-concentration buffers, the equilibrium shifts toward the protonated (neutral) form, which is highly lipophilic due to the aromatic nitrophenyl and thiazole rings.[1][2]

Corrective Protocol: Do not rely on passive dissolution. You must force the equilibrium toward the carboxylate anion.[1]

Decision Matrix: Solubilization Strategy

SolubilityWorkflow Start Start: Solid Compound Stock Prepare Stock in DMSO (10-100 mM) Start->Stock Target Target Aqueous Buffer Stock->Target Dilute CheckPH Check Target pH Target->CheckPH LowPH pH < 5.0 (Acidic) CheckPH->LowPH Low pH HighPH pH > 7.0 (Neutral/Basic) CheckPH->HighPH High pH ActionLow Risk: Precipitation Action: Use Co-solvent (10% DMSO or Cyclodextrin) LowPH->ActionLow ActionHigh Stable Solution (Forms Soluble Salt) HighPH->ActionHigh

Figure 1: Decision matrix for preventing precipitation during aqueous dilution. The ionization state of the carboxylic acid is the critical determinant of stability.

Module 2: Chemical Stability & Degradation Pathways

Once in solution, the molecule faces three primary threats.[1][2]

Photodegradation (Critical Risk)

The nitro group (


)  on the phenyl ring is electronically coupled to the thiazole system.[1][2] This conjugation makes the molecule an efficient absorber of UV/Visible light.[1]
  • Mechanism: Nitro-aromatics are susceptible to photoreduction (to nitroso or hydroxylamine species) or photo-rearrangement under UV irradiation.[1][2]

  • Symptom: Solution darkens (yellow

    
     orange/brown) without precipitation.[1][2]
    
  • Prevention: All aqueous experiments must be performed in amber glassware or under low-actinic light (sodium vapor lamps).

Hydrolysis (Low Risk)

Unlike esters or amides, the acetic acid side chain is already in its hydrolyzed form.[1][2] The thiazole ring is aromatic and generally resistant to hydrolysis under physiological conditions (pH 2–10).[1]

  • Note: If you are using the ethyl ester derivative (a common precursor), hydrolysis will occur rapidly in basic media, converting it to the acid form discussed here.[1][2]

Oxidation (Medium Risk)

The sulfur atom in the thiazole ring can be oxidized to the sulfoxide (


) or sulfone (

) by strong oxidants (e.g., peroxides in degraded PEG or Tween).[1][2]
  • Prevention: Use high-grade, peroxide-free excipients if formulating.[1][2]

Module 3: Validated Stability Protocol (Forced Degradation)

To confirm the stability of your specific batch, run this simplified stress test using HPLC.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (thiazole) and 350 nm (nitro group).[1][2]

Stress Conditions Table:

Stress ConditionProcedureExpected OutcomeAction
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursStable. < 2% degradation.[1][2]If degradation > 5%, check for impurities.[1][2]
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hoursStable. Soluble salt forms.[1][2]Ensure reference standard is also in base to match retention time shift.
Oxidation 3% H₂O₂, Ambient, 2 hoursDegradation Likely. New peaks at RRT < 1.0 (N-oxides).[1][2]Avoid peroxides in final formulation.[1][2]
Photostability 1.2 million lux hours (White Light)High Degradation Risk. MANDATORY: Protect samples from light.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q1: My HPLC peak splits when I inject the aqueous solution. Is it degrading?

  • Diagnosis: Likely not degradation.[1][2] This is often a pH mismatch between your sample and the mobile phase.[1]

  • Fix: If your sample is in basic buffer (to keep it soluble) and your mobile phase is acidic, the compound may precipitate inside the column or elute as a mixture of acid/base forms.[1] Match the sample solvent to the initial mobile phase conditions if possible.[1]

Q2: Can I autoclave aqueous solutions of this compound?

  • Recommendation: No. While the structure is thermally robust, the nitro group increases the risk of thermal decomposition at 121°C, especially if trace metals are present.[1][2] Use sterile filtration (0.22 µm PES or PVDF membranes).[1][2]

Q3: Why is the solid yellow, but my solution is colorless?

  • Observation: At low concentrations (< 10 µM), the yellow color of the nitro group may be faint.[1][2] However, if the solution turns bright orange or red upon adding base, this is normal halochromism (shift in absorption due to ionization of the acid or interaction with the nitro group).[1]

References

  • Thiazole Chemistry: Metzger, J. V.[1][2] (Ed.).[1][2] (1979).[1][2][3] Thiazole and its derivatives (Vol. 34). John Wiley & Sons.[1][2] (Foundational text on thiazole ring stability).

  • Photostability of Nitro-Aromatics: Tonnesen, H. H. (2001).[1][2] Formulation and stability testing of photolabile drugs. International Journal of Pharmaceutics, 225(1-2), 1-14.[1][2]

  • Synthesis & Properties: Carter, W. A., et al. (1979).[1][2] Syntheses and pharmacological analysis of thiazole acetic acid derivatives. Arch Immunol Ther Exp.

  • ICH Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2] (The standard for the forced degradation protocols listed above).

  • pKa Analog Data: PubChem Compound Summary for Thiazole-4-carboxylic acid (CID 96097).[1][2][1][2]

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Analysis of 2-(4-Nitrophenyl)thiazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the development of thiazole-based anti-inflammatory and antimicrobial agents, 2-(4-Nitrophenyl)thiazole-4-acetic acid serves as a critical scaffold.[1][2][3] Its characterization relies on identifying three distinct pharmacophores: the electron-deficient 4-nitrophenyl moiety, the central 1,3-thiazole ring, and the polar acetic acid side chain.[1][2][3]

This guide provides a definitive FTIR spectral analysis, distinguishing this compound from its synthetic precursors (specifically its ethyl ester intermediate) and validating its purity. We move beyond simple peak listing to explain the vibrational causality—how electronic conjugation and hydrogen bonding shift these specific frequencies.

Detailed Spectral Assignment

The FTIR spectrum of 2-(4-Nitrophenyl)thiazole-4-acetic acid is dominated by the interplay between the electron-withdrawing nitro group and the carboxylic acid dimer.[1][2][3]

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Carboxylic Acid O-H Stretch3200 – 2500 Broad, MedCharacteristic "carboxylic acid dimer" envelope.[1][2][3] Often obscures C-H stretches.[1][2]
Carboxylic Acid C=O[1][3] Stretch1700 – 1725 StrongLower frequency than esters due to extensive hydrogen bonding in the solid state (dimerization).
Thiazole Ring C=N Stretch1610 – 1630 MediumThe imine-like bond of the thiazole.[3] Position is relatively stable but can couple with aromatic C=C.
Nitro Group N-O Asymmetric1515 – 1530 StrongThe nitro group withdraws electron density from the phenyl ring, creating a very distinct, sharp band.[1]
Nitro Group N-O Symmetric1335 – 1350 StrongThe paired vibration to the asymmetric stretch. The gap between these two confirms the nitro status.
Thiazole Ring C-S Stretch680 – 720 Weak/MedOften difficult to isolate from aromatic out-of-plane bends, but critical for confirming ring closure.[1][2][3]
Aromatic Ring C-H Out-of-Plane830 – 860 StrongDiagnostic for para-substitution (1,4-disubstituted benzene).[1][2][3]

Analyst Note: The most common error in analyzing this compound is misidentifying the C=N thiazole stretch as an aromatic C=C stretch. The C=N band is typically sharper and appears slightly higher (near 1620 cm⁻¹) than the primary aromatic skeletal vibrations.

Comparative Analysis: Product vs. Alternatives

In a synthesis workflow, this acid is typically generated via the hydrolysis of Ethyl 2-(4-nitrophenyl)thiazole-4-acetate .[1][2][3] Distinguishing the final product from this ester precursor is the primary quality control checkpoint.[1]

Comparison: Acid Product vs. Ethyl Ester Precursor[1][2]
FeatureTarget: The Acid Alternative: The Ethyl Ester Differentiation Logic
Carbonyl (C=O) 1700–1725 cm⁻¹ 1735–1750 cm⁻¹ Esters vibrate at higher frequencies due to the inductive effect of the alkoxy oxygen and lack of dimerization.[2][3]
Hydroxyl (O-H) Broad (3200–2500 cm⁻¹) Absent The disappearance of the broad acid envelope indicates the ester form; its appearance confirms hydrolysis.
C-O Stretch 1210–1320 cm⁻¹ 1000–1300 cm⁻¹ (Two bands) Esters show two distinct C-O bands (C-C(=O)-O and O-C-C).[1][2] Acids show a coupled C-O stretch/O-H bend.[1][2]
Nitro (NO₂) 1520 / 1340 cm⁻¹ 1520 / 1340 cm⁻¹ Invariant. These peaks should remain unchanged, serving as an internal standard for the scaffold.
Supporting Experimental Data (Synthetic Validation)
  • Observation: During hydrolysis, the sharp ester carbonyl peak at 1740 cm⁻¹ shifts to 1710 cm⁻¹ and broadens.[1]

  • Causality: This shift is caused by the formation of strong intermolecular hydrogen bonds between carboxylic acid dimers in the solid state (KBr pellet), which weakens the C=O bond order.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, use the following protocol which accounts for the high melting point and potential crystallinity of thiazole derivatives.

Method: KBr Pellet Transmission (Preferred)[2]
  • Why: ATR (Attenuated Total Reflectance) can sometimes distort peak intensities of high-refractive-index aromatics.[1][2][3] KBr transmission provides the best resolution for the weak overtone regions.[1]

Step-by-Step Protocol:

  • Desiccation: Dry the sample at 60°C under vacuum for 2 hours. Rationale: Removes surface water that mimics the O-H acid stretch.

  • Dilution: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Rationale: Reduces scattering (Christiansen effect) which causes sloping baselines.[2]

  • Compression: Press at 10 tons for 2 minutes to form a transparent disc.

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Decision Pathway: Structural Verification

The following diagram outlines the logical flow for confirming the identity of 2-(4-Nitrophenyl)thiazole-4-acetic acid using FTIR data.

FTIR_Verification Start Start: Acquire Spectrum CheckNitro Check 1520 & 1340 cm⁻¹ (Nitro Group) Start->CheckNitro NitroDecision Peaks Present? CheckNitro->NitroDecision CheckCarbonyl Check 1700-1750 cm⁻¹ (Carbonyl Region) NitroDecision->CheckCarbonyl Yes ResultFail REJECT: Check Synthesis/Precursors NitroDecision->ResultFail No (Missing Scaffold) CarbonylType Frequency Position? CheckCarbonyl->CarbonylType CheckOH Check 2500-3200 cm⁻¹ (Broad O-H) CarbonylType->CheckOH ~1710 cm⁻¹ ResultEster INTERMEDIATE: Ethyl Ester Derivative CarbonylType->ResultEster >1735 cm⁻¹ CarbonylType->ResultFail None OHDecision Broad Band Present? CheckOH->OHDecision ResultAcid CONFIRMED: 2-(4-Nitrophenyl)thiazole-4-acetic acid OHDecision->ResultAcid Yes OHDecision->ResultFail No (Possible Salt/Anhydride)

Figure 1: Logical decision tree for validating the synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid via FTIR.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-4-(4-nitrophenyl)thiazole IR Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69.[1] [Link] (Grounding: Provides the baseline spectral data for the 4-nitrophenyl-thiazole core scaffold).[2][3]

  • PubChem. 4-(4-Nitrophenyl)-1,3-thiazol-2-amine Compound Summary. National Library of Medicine.[1] [Link] (Grounding: Confirms the structural identifiers and analog data used for peak assignment).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] [Link] (Grounding: Authoritative source for the assignment of nitro and carboxylic acid vibrational modes).

Sources

A Senior Application Scientist's Guide to Elemental Analysis Validation for Nitrophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is non-negotiable. For novel entities such as nitrophenyl thiazole compounds, which are significant due to their broad therapeutic potential, confirming elemental composition is a foundational step.[1][2] It verifies the molecular formula, establishes purity, and ensures stoichiometric integrity. This guide provides an in-depth comparison of elemental analysis (EA) validation, contrasting it with alternative analytical techniques and offering field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Elemental Analysis for Nitrophenyl Thiazoles

Nitrophenyl thiazole derivatives are a class of heterocyclic compounds explored for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of a nitro group and a thiazole ring—a sulfur- and nitrogen-containing heterocycle—makes their synthesis complex and introduces potential for impurities.[4][5]

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, serves as a crucial quality control checkpoint.[6] It provides a quantitative determination of the mass fractions of these key elements.[7] A successful analysis, where experimental values align with theoretical calculations, provides strong evidence for the compound's identity and purity. Many scientific journals require elemental analysis data that agrees within ±0.4% of the calculated theoretical values as a criterion for publication, underscoring its importance.[8][9]

The Core Technique: Dynamic Flash Combustion

The most prevalent method for CHNS analysis is dynamic flash combustion, based on the Dumas method.[10][11] The process involves combusting a small, precisely weighed sample (typically 1-3 mg) in a high-temperature furnace (around 1000°C) within a pure oxygen environment.[6][12]

This high-temperature oxidation ensures the complete conversion of the compound into its elemental gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ)

  • Sulfur → Sulfur Dioxide (SO₂)

The resulting gas mixture is then swept by a helium carrier gas through a reduction chamber containing high-purity copper, which reduces any nitrogen oxides to N₂ gas and removes excess oxygen.[12] The separated gases (CO₂, H₂O, N₂, SO₂) are then quantified using gas chromatography with a thermal conductivity detector (TCD).[10][12]

Validation of the Elemental Analysis Method: A Protocol Grounded in ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt for our CHNS analysis.[15][16]

The workflow for validating the CHNS analysis method is a systematic process.

Sources

Technical Comparison Guide: Structural Elucidation and Purity Analysis of 2-(4-Nitrophenyl)thiazole-4-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Isomer Challenge

In the synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid (CAS: 10182-84-0), a critical intermediate for aldose reductase inhibitors and anti-inflammatory agents, structural fidelity is paramount. The Hantzsch thiazole synthesis, while robust, presents specific "isomer traps" that can compromise pharmaceutical grade purity.

This guide provides a definitive technical framework to distinguish the target compound from its two primary classes of isomers:

  • Positional Isomers (Phenyl Ring): Specifically the meta-nitro (3-nitro) and ortho-nitro (2-nitro) analogs, often carried over from impure thioamide starting materials.

  • Regioisomers (Thiazole Ring): The 2,5-disubstituted thiazole variants, which can arise under specific acidic condensation conditions or alternative synthetic routes.

Visualizing the Structural Landscape

IsomerLandscape Target TARGET 2-(4-Nitrophenyl)thiazole-4-acetic acid (2,4-disubstituted, p-nitro) Impurity_Pos POSITIONAL ISOMER 2-(3-Nitrophenyl)thiazole-4-acetic acid (m-nitro impurity) Impurity_Regio REGIOISOMER 2-(4-Nitrophenyl)thiazole-5-acetic acid (2,5-disubstituted) Source Synthesis Reaction (Hantzsch Condensation) Source->Target Major Product Source->Impurity_Pos Feedstock Impurity Source->Impurity_Regio Acidic/Alternative Condensation

Figure 1: The structural hierarchy showing the target compound relative to its most common isomeric impurities.

NMR Spectroscopy: The Gold Standard for Differentiation

Nuclear Magnetic Resonance (NMR) is the only standalone technique capable of definitively distinguishing these isomers without reference standards.

Comparative 1H NMR Data (DMSO-d6)
FeatureTarget: 2-(4-Nitrophenyl)... Isomer A: 2-(3-Nitrophenyl)... Isomer B: 2,5-Regioisomer
Phenyl Ring System AA'BB' System Two doublets (~8.3 & 8.1 ppm)Symmetric substitutionABCD System Singlet, two doublets, tripletAsymmetric substitutionAA'BB' System Two doubletsSymmetric substitution
Thiazole Proton H-5 Singlet δ 7.60 – 8.00 ppmDiagnostic for 2,4-subst.H-5 Singlet δ 7.60 – 8.00 ppmH-4 Singlet Shift often downfield/upfield depending on shielding
Methylene (CH₂) Singlet (~3.8 ppm)Correlates to C-4 in HMBCSinglet (~3.8 ppm)Singlet (~3.9-4.1 ppm)Correlates to C-5 in HMBC
Mechanistic Insight: The AA'BB' vs. ABCD Split

The most immediate check is the phenyl ring region (7.5 – 8.5 ppm).

  • The Target (Para): Due to the axis of symmetry in the 1,4-disubstituted benzene ring, protons H-2/H-6 are chemically equivalent, as are H-3/H-5. This results in two distinct doublets with a coupling constant (J) of ~8.5–9.0 Hz.

  • The Imposter (Meta): The 1,3-disubstituted ring lacks this symmetry. You will observe a distinct singlet (H-2, isolated between substituents) and a triplet (H-5), creating a complex 4-signal pattern.

Advanced Validation: HMBC Connectivity

To distinguish the 2,4-regioisomer (Target) from the 2,5-regioisomer :

  • Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Locate the Methylene (CH₂) protons of the acetic acid side chain.

  • Target: The CH₂ protons will show a strong 3-bond correlation to the Thiazole C-5 (methine carbon) and the Thiazole C-4 (quaternary carbon).

  • 2,5-Isomer: The CH₂ protons will correlate to the Thiazole C-4 (methine) and Thiazole C-5 (quaternary). The chemical shift of the correlated ring carbon (methine vs quaternary) definitively assigns the structure.

Chromatographic Performance (HPLC)[1][2][3][4][5]

While NMR provides structural proof, HPLC is required to quantify these isomers if they exist as low-level impurities (<5%).

Method Development Strategy

Thiazole acetic acids are amphoteric but predominantly acidic. A standard C18 method with acidic buffering is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Recommended Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV at 270 nm (Nitrophenyl absorption max) and 254 nm.

Separation Logic:

  • Positional Isomers: The ortho-nitro isomer typically elutes first due to steric hindrance and internal hydrogen bonding reducing polarity. The para-nitro (Target) elutes last among the phenyl isomers due to better surface contact with the C18 stationary phase.

  • Regioisomers: 2,5-disubstituted thiazoles generally have slightly longer retention times than 2,4-isomers due to the more linear "rod-like" shape allowing denser packing on the stationary phase.

Analytical Workflow Decision Tree

Use this logic flow to validate your batch.

Workflow Start Crude Sample HPLC Step 1: HPLC Analysis (C18, Acidic Mobile Phase) Start->HPLC Peaks Peak Evaluation HPLC->Peaks Single Single Major Peak (>98%) Peaks->Single Pass Multiple Multiple Peaks Peaks->Multiple Fail/Purify NMR Step 2: 1H NMR (DMSO-d6) Single->NMR Split Phenyl Region Splitting? NMR->Split AABB Two Doublets (AA'BB') = Para-nitro (Target) Split->AABB Confirmed ABCD Singlet + Multiplets = Meta-nitro (Impurity) Split->ABCD Rejected HMBC Step 3: HMBC (Optional) Confirm Thiazole Regiochemistry AABB->HMBC Final QC

Figure 2: Step-by-step analytical decision matrix for batch release.

Experimental Protocols

Protocol A: Diagnostic NMR Preparation
  • Objective: To obtain high-resolution spectra capable of resolving 0.01 ppm differences in aromatic regions.

  • Reagents: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Procedure:

    • Weigh 10-15 mg of the dried solid into a clean vial.

    • Add 0.6 mL DMSO-d6. Note: Do not use CDCl3 as solubility is often poor for thiazole acids, leading to broad peaks.

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Acquire 1H NMR with at least 16 scans. Focus phasing on the 7.0-9.0 ppm region.

Protocol B: Isolation of Free Acid from Ester Precursors

If your spectrum shows a triplet at ~1.2 ppm and a quartet at ~4.1 ppm, you have the ethyl ester intermediate (incomplete hydrolysis).

  • Dissolve crude product in THF/Water (1:1).

  • Add 2.0 equivalents of LiOH.

  • Stir at room temperature for 2 hours (monitor by TLC: SiO2, 5% MeOH in DCM).

  • Acidify to pH 3 with 1M HCl.

  • Extract with Ethyl Acetate, dry over Na2SO4, and recrystallize from Ethanol.

References

  • Sigma-Aldrich. 2-(4-Nitrophenyl)thiazole-4-acetic acid Product Specification.Link

  • Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[2] Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[2] Link

  • NIST Chemistry WebBook. 2-Amino-4-(4-nitrophenyl)thiazole IR and MS Data. (Analogous spectral data for nitrophenyl thiazole core). Link

  • Potewar, T. M., et al. "Efficient and green method for the synthesis of Hantzsch thiazole derivatives." MDPI Molbank, 2017. Link

  • SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Nitrophenyl)thiazole-4-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for researchers handling 2-(4-Nitrophenyl)thiazole-4-acetic acid . It moves beyond generic safety advice to address specific physical properties, solubility challenges, and permeation kinetics critical for drug discovery workflows.

Part 1: Risk Profile & "Why" It Matters

Safety protocols often fail because they ignore the context of the chemical. For this compound, the risk is not just the solid powder; it is the solvated state .

The Pharmacophore Hazard Analysis
  • Nitro Group (

    
    ):  Nitroaromatics are potential blood toxins (methemoglobinemia) and sensitizers. They are often lipophilic, aiding skin absorption.
    
  • Thiazole Ring: A common pharmacophore in kinase inhibitors, thiazoles can act as sensitizers and may possess uncharacterized biological activity (enzyme inhibition).

  • Acetic Acid Tail: Provides mild acidity but significantly increases solubility in polar aprotic solvents like DMSO.

The Critical Danger: While the solid is classified as an Irritant (Skin/Eye/Resp) , researchers almost always dissolve this in DMSO (Dimethyl Sulfoxide) for biological assays.

  • Fact: DMSO permeates standard nitrile gloves in <5 minutes .

  • Risk: DMSO acts as a carrier solvent, dragging the nitro-thiazole compound through the skin and directly into the bloodstream, bypassing the stratum corneum barrier.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix distinguishes between handling the dry solid (weighing) and the solvated compound (assay preparation).

PPE Selection Table
Protection ZoneComponentSolid Phase (Weighing/Transfer)Solution Phase (DMSO/DMF Solvated)Scientific Rationale
Dermal (Hands) Primary Glove Nitrile (Min 0.11 mm / 4 mil)Laminate (Silver Shield/Norfoil) Nitrile degrades rapidly in DMSO. Laminate is the only material offering >4hr breakthrough time for DMSO.
Secondary Glove None requiredNitrile (Over laminate)Laminate gloves reduce dexterity; wearing nitrile over them restores grip and fits lab equipment.
Respiratory Primary Control Fume Hood (Class II)Fume Hood (Class II)Prevents inhalation of dust (solid) and solvent vapors.
Backup N95 RespiratorHalf-mask w/ Organic Vapor CartridgeUse only if engineering controls (hood) fail.
Ocular Eyewear Safety Glasses w/ Side ShieldsChemical Splash Goggles Solutions pose a splash risk; DMSO splashes cause immediate stinging and rapid absorption.
Body Clothing Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeve Covers Protects forearms from splashes during pipetting.

Part 3: Operational Protocols

Protocol A: Safe Weighing (The Static Control System)

Organic acids often carry high static charges, causing "fly-away" powder that contaminates balances.

  • Engineering Check: Verify Fume Hood face velocity is 0.3–0.5 m/s using the built-in monitor or a vane anemometer.

  • Static Neutralization:

    • Best Practice: Use an ionizing bar or anti-static gun (e.g., Zerostat) on the vial before opening.

    • Alternative: Wipe the exterior of the weighing boat with a dryer sheet (cationic surfactant) to neutralize surface charge.

  • Transfer: Use a stainless steel spatula . Avoid plastic spatulas, which generate triboelectric charge.

Protocol B: Solubilization in DMSO (The "Carrier Solvent" Protocol)

This is the highest-risk step.

  • Double-Glove Technique:

    • Layer 1 (Inner): Silver Shield/Laminate gloves (loose fit).

    • Layer 2 (Outer): Standard Nitrile gloves (tight fit).

  • Vial Stabilization: Clamp the receiving vial. Never hold the vial in your hand while adding DMSO.

  • Dissolution: Add solvent. Cap tightly. Vortex inside the hood.

    • Self-Validating Step: Inspect the outer nitrile glove after vortexing. If the glove looks "shiny" or feels slick, change the outer glove immediately. It has been compromised by micro-droplets.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the change in PPE based on state.

SafeHandling Start Start: Receive 2-(4-Nitrophenyl)thiazole-4-acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Solvated (DMSO/DMF) StateCheck->Solution SolidPPE PPE: Nitrile Gloves + Safety Glasses Solid->SolidPPE StaticControl Critical: Neutralize Static Charge SolidPPE->StaticControl Weighing Weigh in Fume Hood StaticControl->Weighing Weighing->Solution Dissolution Step Disposal Disposal: High-Temp Incineration Stream Weighing->Disposal SolventRisk RISK: DMSO Permeation < 5 mins Solution->SolventRisk SolutionPPE PPE: Laminate Liner + Nitrile Outer SolventRisk->SolutionPPE Handling Pipetting / Vortexing SolutionPPE->Handling Handling->Disposal

Caption: Workflow distinguishing PPE requirements based on the permeation kinetics of the carrier solvent.

Part 4: Emergency & Disposal Logistics

Spill Management (Self-Validating)
  • Solid Spill: Do not use a brush (generates dust). Use a wet wipe (water-dampened) to capture the powder. Place the wipe in a sealed bag.

  • Solution Spill (DMSO):

    • Evacuate the immediate area (DMSO vapors can carry the toxin).

    • Don Laminate Gloves immediately.

    • Cover with Vermiculite or Chem-Sorb . Do not use paper towels (rapid permeation).

Waste Disposal Codes

Do not flush down the drain.[1] This compound contains sulfur and nitrogen, requiring specific incineration streams to prevent the formation of toxic oxides (


, 

).
  • US (RCRA): Classify as D003 (Reactivity) if mixed with reactive agents, otherwise segregate as "Organic Waste - Halogen Free" (unless halogenated solvents are used).

  • EU (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Sigma-Aldrich. Safety Data Sheet: 2-(4-Nitrophenyl)thiazole-4-acetic acid. Accessed October 2023. Link

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile Gloves vs. Organic Solvents. (Data on DMSO breakthrough times). Link

  • PubChem. Compound Summary: 2-(4-Nitrophenyl)thiazole-4-acetic acid (CID 655474). National Library of Medicine. Link

  • Ansell Healthcare. Permeation & Degradation Database: DMSO Permeation Kinetics. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。